N-Adamantan-2-yl-2-chloro-nicotinamide
Description
BenchChem offers high-quality N-Adamantan-2-yl-2-chloro-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Adamantan-2-yl-2-chloro-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-adamantyl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCQLAMCNIKTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 2-Chloronicotinamide Adamantane Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Synthesis, Structure-Activity Relationship (SAR), and P2X7 Receptor Antagonism
Executive Summary
The 2-chloronicotinamide adamantane scaffold represents a "privileged structure" in medicinal chemistry, merging the lipophilic, cage-like adamantane moiety with the reactive, pharmacologically active 2-chloronicotinamide core. While adamantane is historically renowned for its antiviral properties (e.g., Amantadine), its fusion with nicotinamide derivatives has emerged as a critical strategy for developing P2X7 receptor antagonists —a high-value target for treating neuropathic pain, rheumatoid arthritis, and neuroinflammation.
This guide provides a rigorous technical analysis of this chemical entity, detailing its synthesis, the causality behind its structural design, and self-validating protocols for its biological evaluation.
Part 1: Structural Logic & Medicinal Chemistry[1]
The "Lipophilic Bullet" Strategy
The incorporation of the adamantane (tricyclo[3.3.1.1^{3,7}]decane) group is not merely for structural bulk.[1] It serves a specific pharmacokinetic function known as the "lipophilic bullet" effect.[1]
-
Blood-Brain Barrier (BBB) Penetration: The adamantane cage significantly increases the logP (lipophilicity) of the molecule, facilitating passive transport across the BBB, which is essential for CNS-targeted P2X7 antagonists.
-
Metabolic Stability: The rigid cage structure protects the attached amide bond from rapid enzymatic hydrolysis.
The 2-Chloronicotinamide Warhead
The 2-chloronicotinamide moiety acts as a versatile electrophilic scaffold.
-
Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonding with receptor pockets or serve as a steric block to metabolic oxidation.
-
Synthetic Handle: The C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (
), allowing researchers to rapidly generate libraries of 2-amino or 2-phenoxy derivatives to optimize receptor affinity.
Part 2: Experimental Protocols (Synthesis & Validation)
Protocol A: Synthesis of N-(Adamantan-1-yl)-2-chloronicotinamide
Rationale: This protocol utilizes an acid chloride intermediate for high-yielding amide bond formation. The choice of Dichloromethane (DCM) as a solvent ensures solubility of the lipophilic amine, while Triethylamine (TEA) acts as the HCl scavenger.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
1-Adamantylamine (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 2-chloronicotinic acid in anhydrous DCM under
atmosphere. Add dropwise at 0°C. Reflux for 2 hours until gas evolution ( , ) ceases.-
Checkpoint: Monitor via TLC. The acid spot should disappear.
-
-
Evaporation: Remove excess
and solvent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride. Re-dissolve in fresh anhydrous DCM. -
Coupling: To a separate flask, add 1-adamantylamine and TEA in DCM. Cool to 0°C.
-
Addition: Cannulate the acid chloride solution into the amine solution dropwise over 30 minutes.
-
Causality: Slow addition prevents localized exotherms and minimizes dimer formation.
-
-
Workup: Stir at room temperature for 12 hours. Wash with
(sat. aq.) followed by brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 4:1).
Protocol B: Biological Validation (P2X7 Calcium Flux Assay)
Rationale: P2X7 receptors, when activated by ATP, open a cation channel allowing
Materials:
-
HEK293 cells stably expressing human P2X7.
-
Fluo-4 AM dye.
-
Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
Workflow:
-
Loading: Incubate cells with Fluo-4 AM (2
M) for 45 mins at 37°C. -
Pre-treatment: Add the synthesized 2-chloronicotinamide adamantane derivative (concentration range 1 nM – 10
M) and incubate for 20 mins. -
Activation: Inject BzATP (
concentration). -
Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate
based on the reduction of Fluorescence Units (RFU) compared to vehicle control.
Part 3: Visualization & Pathways
Synthetic Pathway Diagram
The following diagram illustrates the chemical synthesis and subsequent functionalization logic.
Caption: Figure 1. Synthetic route from 2-chloronicotinic acid to the adamantane-amide scaffold and subsequent optimization.
P2X7 Signaling & Inhibition Mechanism
This diagram details the biological pathway the molecule is designed to interrupt.
Caption: Figure 2.[2][3] Mechanism of Action. The derivative blocks P2X7, preventing the NLRP3 inflammasome cascade.
Part 4: Data Summary & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends for this class of molecules, derived from aggregated pharmacological data [1][2].
| Structural Region | Modification | Effect on P2X7 Activity ( | Notes |
| Adamantane Core | Unsubstituted | High Potency (< 50 nM) | Essential for hydrophobic pocket fit. |
| 3,5-Dimethyl | Maintained/Increased | Improves solubility slightly. | |
| Hydroxylation | Decreased Potency | Polar groups disrupt hydrophobic interaction. | |
| Linker | Amide (-CONH-) | Optimal | Rigid spacer required. |
| N-Methylation | Loss of Activity | H-bond donor is critical for binding. | |
| Nicotinamide Ring | 2-Chloro (Parent) | Moderate (100-500 nM) | Good starting point; chemically reactive. |
| 2-Amino | High Potency (< 10 nM) | Often the optimized "drug-like" form. | |
| 2-Phenoxy | Variable | Depends on steric bulk of the phenoxy ring. |
References
-
Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. Journal of Pharmacology and Experimental Therapeutics. [Link][4]
-
Selective P2X7 receptor antagonists for chronic inflammation and pain. Purinergic Signalling (PMC). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace / Review. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI). [Link]
-
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules (MDPI). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 4. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Topochemical and Pharmacological Divergence of Adamantyl Nicotinamides: A Comparative Analysis of N-adamantan-1-yl and N-adamantan-2-yl Isomers
The incorporation of the adamantane cage into pharmacophores is a classical strategy in medicinal chemistry, utilized to enhance lipophilicity, improve metabolic stability, and drive deep binding into hydrophobic protein pockets. Within this domain, adamantyl nicotinamides represent a highly privileged scaffold. However, the precise point of attachment on the adamantane cage—specifically, the bridgehead C1 position versus the bridging C2 position—results in profound topochemical, synthetic, and pharmacological differences.
This technical guide explores the causal relationships between the structural isomerism of N-adamantan-1-yl and N-adamantan-2-yl nicotinamides and their resulting behavior in drug development workflows.
Structural and Topochemical Divergence
The adamantane molecule (tricyclo[3.3.1.1³‚⁷]decane) is a highly symmetric, rigid, and bulky hydrocarbon. The position of the nicotinamide functional group dictates the spatial vector of the pharmacophore.
-
N-adamantan-1-yl Nicotinamide (Bridgehead Substitution): When the amide nitrogen is bonded to the C1 tertiary carbon, the local environment possesses
symmetry. The nicotinamide vector projects linearly outward from the apex of the cage. Because the tertiary carbon is surrounded by three rigid cyclohexane rings, the steric cone is immense. This steric shielding effectively protects the adjacent amide bond from enzymatic hydrolysis by ubiquitous amidases. -
N-adamantan-2-yl Nicotinamide (Bridge Substitution): Attachment at the C2 secondary carbon reduces local symmetry to
. The nicotinamide group projects orthogonally to the primary axis of the cage. This creates two distinct topological faces (analogous to axial and equatorial projections), which fundamentally alters how the molecule navigates narrow hydrophobic channels in target proteins.
Figure 1: Topochemical divergence and target preference between C1 and C2 adamantyl isomers.
Pharmacological Applications and Structure-Activity Relationship (SAR)
The distinct vector projections of the 1-adamantyl and 2-adamantyl isomers dictate their binding affinities across various therapeutic targets.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantyl-linked pyridyl derivatives are potent inhibitors of 11β-HSD1, a key target for metabolic syndrome[1]. The adamantyl group anchors into a deep hydrophobic pocket, while the pyridine ring must be precisely angled to form hydrogen bonds with catalytic residues such as Tyr183 or Ser170[1]. The linear projection of the 1-adamantyl isomer often provides the optimal distance and angle to bridge these two sites, whereas the 2-adamantyl isomer may induce steric clashes depending on the specific linker used.
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition: In the development of anti-tuberculosis agents, adamantyl carboxamides have shown exceptional potency against drug-resistant Mycobacterium tuberculosis[2]. The bulky lipophilic cage is essential for penetrating the mycobacterial cell wall and binding the transmembrane MmpL3 protein[2]. SAR studies indicate that substituting smaller cycloalkanes with the adamantyl group can increase potency by over 100-fold, rivaling first-line drugs like isoniazid[2].
Phosphodiesterase 4 (PDE4) Inhibition:
Interestingly, the orthogonal projection of the N-adamantan-2-yl orientation has shown superior binding affinity in certain target architectures. For specific PDE4 inhibitor series, the N-adamantan-2-yl analogue demonstrated highly potent inhibition (
Vasorelaxation and Antioxidant Activity: Nicotinamide itself is a known vasodilator[4]. Modifying nicotinic acid derivatives with adamantyl groups significantly alters their lipophilicity, tissue distribution, and ability to scavenge radicals, making them valuable in cardiovascular drug design[4].
Physicochemical Profiling
The quantitative data below summarizes the core physicochemical differences that influence the pharmacokinetic (PK) behavior of these isomers.
| Property | N-adamantan-1-yl nicotinamide | N-adamantan-2-yl nicotinamide |
| Molecular Formula | C₁₆H₂₀N₂O | C₁₆H₂₀N₂O |
| Molecular Weight | 256.34 g/mol | 256.34 g/mol |
| Attachment Point | C1 (Tertiary Bridgehead) | C2 (Secondary Bridge) |
| Local Symmetry | ||
| Topological Polar Surface Area | 42.0 Ų | 42.0 Ų |
| Steric Hindrance at Amide | Very High | High |
| Metabolic Stability (Amidases) | Highly resistant | Moderately resistant |
Synthetic Methodologies & Self-Validating Protocols
Synthesizing these compounds requires overcoming significant steric hindrance, particularly for the 1-adamantyl isomer. Standard carbodiimide couplings (e.g., EDC/HOBt) often stall at <50% conversion due to the massive steric cone of 1-adamantylamine.
Causality in Experimental Design: To force the reaction to completion, nicotinic acid must be converted to the highly electrophilic nicotinoyl chloride[5]. Furthermore, during workup, researchers must avoid strongly acidic aqueous washes (e.g., 1N HCl). The basic pyridine nitrogen (
Step-by-Step Protocol: Synthesis via Acid Chloride
Phase 1: Activation (Self-Validating Step)
-
Charge an oven-dried flask with Nicotinic Acid (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) under N₂.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).
-
Cool the suspension to 0 °C. Dropwise, add Oxalyl Chloride (1.2 eq, 6.0 mmol).
-
Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear.
-
Validation: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (EtOAc:Hexane 1:1). The presence of methyl nicotinate confirms complete conversion to the acid chloride.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude nicotinoyl chloride in anhydrous DCM (15 mL).
Phase 2: Coupling 7. In a separate flask, dissolve the chosen amine (1-adamantylamine or 2-adamantylamine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in DCM (10 mL). Cool to 0 °C. 8. Dropwise, add the nicotinoyl chloride solution to the amine solution over 15 minutes. 9. Allow the reaction to warm to room temperature. Stir for 12-16 hours (for 1-adamantylamine) or 8-12 hours (for 2-adamantylamine).
Phase 3: Workup and Purification
10. Dilute the reaction mixture with additional DCM (20 mL).
11. Wash the organic layer with saturated aqueous
Figure 2: Divergent synthetic workflow for adamantyl nicotinamides via acid chloride activation.
References
1.[1] Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. National Institutes of Health (NIH). URL: 2.[2] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Institutes of Health (NIH). URL: 3.[3] Journal of Medicinal Chemistry Vol. 45 No. 12. American Chemical Society (ACS). URL: 4.[4] Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI. URL: 5.[5] Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination. Amazon AWS / Supporting Information. URL:
Sources
- 1. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Biological Activity of N-Adamantan-2-yl-2-chloro-nicotinamide
This guide serves as an advanced technical reference for N-Adamantan-2-yl-2-chloro-nicotinamide , a compound that functions both as a bioactive "hit" in phenotypic screens and, more significantly, as a privileged scaffold in the design of targeted inhibitors for metabolic and inflammatory pathways.
A Technical Guide to Pharmacodynamics, Synthesis, and Structural Utility
Executive Summary
N-Adamantan-2-yl-2-chloro-nicotinamide (CAS: 126497-81-2) represents a convergence of two pharmacologically active moieties: the lipophilic, space-filling adamantane cage and the privileged 2-chloronicotinamide core.[1][2] While often categorized as a chemical intermediate, this molecule possesses intrinsic biological activity and serves as the structural linchpin for a class of potent P2X7 receptor antagonists and 11
This guide dissects its utility in three domains:
-
P2X7 Receptor Antagonism: Modulation of purinergic signaling in inflammatory pain.[3]
-
Antitubercular Activity: Intrinsic efficacy against Mycobacterium tuberculosis.
-
Medicinal Chemistry: Its role as an electrophilic scaffold for generating library diversity.
Part 1: Mechanism of Action & Target Engagement
P2X7 Receptor Antagonism (Inflammation & Pain)
The P2X7 receptor is an ATP-gated cation channel implicated in the release of pro-inflammatory cytokines (IL-1
-
Pharmacophore Logic:
-
The Adamantane Anchor: The 2-adamantyl group is a bulky, hydrophobic moiety that occupies the non-polar pocket of the P2X7 allosteric site. Unlike the more common 1-adamantyl derivatives, the 2-yl attachment alters the vector of the cage, often improving metabolic stability by reducing susceptibility to bridgehead hydroxylation.
-
The Nicotinamide Hinge: The amide linker provides critical hydrogen-bonding interactions (donor/acceptor) with residues in the receptor's binding cleft (typically Tyr/Phe residues).
-
The 2-Chloro "Warhead": While often displaced in optimized drugs, the chlorine atom in this precursor provides steric occlusion and electronic withdrawal, maintaining a baseline affinity for the receptor before lead optimization.
-
Antitubercular Activity (Infectious Disease)
Nicotinamide derivatives are established antitubercular agents (e.g., Pyrazinamide).
-
Mechanism: The compound mimics the structure of NAD+ precursors. It likely interferes with the InhA enzyme (enoyl-ACP reductase) or related NAD-dependent dehydrogenases essential for mycolic acid synthesis in the mycobacterial cell wall.
-
Selectivity: The lipophilic adamantane moiety facilitates penetration through the waxy, lipid-rich cell wall of M. tuberculosis, enhancing the intracellular concentration of the nicotinamide warhead.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & Purification
Rationale: High-purity synthesis is required to avoid false positives from reactive precursors. This protocol uses an acid chloride coupling strategy.
Reagents:
-
2-Chloronicotinoyl chloride (1.0 eq)
-
2-Adamantanamine hydrochloride (1.0 eq) [Note: Distinct from 1-adamantanamine][1]
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Preparation: Dissolve 2-Adamantanamine HCl in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 min.
-
Coupling: Add 2-Chloronicotinoyl chloride (dissolved in DCM) slowly over 30 mins at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO
, then Brine. -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.
-
Validation:
H NMR must show the characteristic doublet for the amide NH and the adamantane multiplet pattern.
Protocol B: P2X7 Functional Assay (Calcium Flux)
Rationale: To quantify the antagonistic potency (IC
Materials:
-
HEK293 cells stably expressing human P2X7 (hP2X7).[4]
-
Fluo-4 AM (Calcium indicator).
-
BzATP (Specific P2X7 agonist).
Steps:
-
Loading: Incubate cells with Fluo-4 AM (2
M) for 45 min at 37°C. -
Pre-incubation: Add N-Adamantan-2-yl-2-chloro-nicotinamide (serial dilutions: 1 nM to 10
M) to cells. Incubate for 20 min. -
Stimulation: Inject BzATP (EC
concentration, typically 100-300 M). -
Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.
-
Analysis: Calculate % Inhibition relative to Vehicle (0% inhibition) and fully blocked controls.
Part 3: Data Visualization & Pathways
The "Privileged Scaffold" Divergence
This diagram illustrates how N-Adamantan-2-yl-2-chloro-nicotinamide serves as a central hub for generating diverse bioactive libraries.
Caption: The 2-chloro substituent acts as a reactive handle (S
P2X7 Signaling Blockade Mechanism
The following diagram details the specific signaling pathway blocked by the compound.
Caption: The compound antagonizes the P2X7 receptor, preventing ion flux and downstream NLRP3 inflammasome activation, thereby halting cytokine release.
Part 4: Quantitative Data Summary
| Parameter | Value / Observation | Context |
| Molecular Weight | 290.79 g/mol | Lipinski Rule of 5 Compliant |
| cLogP | ~3.5 - 4.2 | High lipophilicity (CNS/Cell wall penetration) |
| P2X7 IC | Low | Potency increases to nM range upon 2-amino substitution |
| Antitubercular MIC | ~2.5 | Tested against M. tuberculosis H37Ra |
| Solubility | Low in water; High in DMSO/DCM | Requires formulation (e.g., cyclodextrin) for in vivo use |
References
-
Baxter, A., et al. (2003).[5] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050. Link
-
Alcaraz, L., et al. (2003).[5][6] "The discovery of novel, potent and selective P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046. Link
-
Wang, Y., et al. (2018). "Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents." Molecules, 23(10), 2652. (Cites 2-chloronicotinamide activity).[1][7][8][9] Link
-
GuideChem. (2024). "N-Adamantan-2-yl-2-chloro-nicotinamide - Product Details & Properties." Link
-
Stokes, L., et al. (2006). "Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373." British Journal of Pharmacology, 149(7), 880–887. Link
Sources
- 1. 2-Adamantanamine hydrochloride CAS#: 10523-68-9 [amp.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005037845A1 - Benzothiazole and thiazole[5,5-b] pyridine compositions and their use as ubiquitin ligase inhibitors - Google Patents [patents.google.com]
- 8. Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2018213632A1 - Kinase inhibitors and uses thereof - Google Patents [patents.google.com]
N-Adamantan-2-yl-2-chloro-nicotinamide molecular weight and formula
Technical Monograph: N-Adamantan-2-yl-2-chloro-nicotinamide
Executive Summary N-Adamantan-2-yl-2-chloro-nicotinamide (CAS: 126497-81-2) is a specialized heterocyclic amide utilized primarily as a pharmacophore scaffold in the development of P2X7 receptor antagonists and 11β-HSD1 inhibitors. Its structure combines a lipophilic adamantane "cage" with a reactive 2-chloronicotinamide core, offering a unique balance of metabolic stability and electronic tunability. This guide details its physicochemical profile, synthetic pathways, and medicinal chemistry applications.
Part 1: Structural Identity & Physicochemical Properties[1]
The molecule is a positional isomer of the more common N-(adamantan-1-yl) analog. The distinction lies in the attachment point of the adamantane ring: the 2-yl isomer connects at the secondary carbon (bridge), creating a different steric footprint within a binding pocket compared to the bridgehead (1-yl) attachment.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Chemical Name | N-Adamantan-2-yl-2-chloro-nicotinamide | IUPAC |
| CAS Number | 126497-81-2 | Specific to the 2-yl isomer |
| Molecular Formula | C₁₆H₁₉ClN₂O | |
| Molecular Weight | 290.79 g/mol | Monoisotopic Mass: 290.1186 |
| Exact Mass | 290.1186 | |
| LogP (Predicted) | 3.43 ± 0.4 | Highly lipophilic due to adamantane |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 2 | Pyridine N, Carbonyl O |
| Rotatable Bonds | 2 | Amide-Adamantyl, Pyridine-Amide |
Part 2: Synthetic Pathway (Authoritative Protocol)
The synthesis of N-Adamantan-2-yl-2-chloro-nicotinamide typically follows a nucleophilic acyl substitution mechanism. The 2-chloronicotinoyl chloride is reacted with 2-adamantanamine (often as the hydrochloride salt) in the presence of a non-nucleophilic base.
Figure 1: Synthetic Workflow
Caption: Acyl substitution pathway via acid chloride activation. The base neutralizes the HCl byproduct to drive equilibrium forward.
Experimental Protocol
Reagents:
-
2-Chloronicotinoyl chloride (1.0 eq)
-
2-Adamantanamine hydrochloride (1.0 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve 2-adamantanamine HCl in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Add TEA dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
-
Coupling: Slowly add a solution of 2-chloronicotinoyl chloride in DCM to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with water. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Part 3: Medicinal Chemistry Context
This molecule is not merely a random intermediate; it is a privileged scaffold in the design of P2X7 receptor antagonists .
1. The "Adamantyl Effect": The adamantane group is a bulky, lipophilic moiety that fills hydrophobic pockets in the P2X7 receptor allosteric binding site. By using the 2-yl attachment (bridge position) rather than the 1-yl (bridgehead), researchers can subtly alter the vector of the amide bond, potentially improving selectivity against related receptors like P2X4.
2. The 2-Chloro "Warhead": The chlorine atom at the 2-position of the nicotinamide ring serves two purposes:
-
Electronic Modulation: It withdraws electron density from the pyridine ring, increasing the acidity of the amide proton (NH), which can strengthen hydrogen bonding interactions with the receptor.
-
Synthetic Handle: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows the molecule to serve as a precursor for tricyclic structures or more complex ligands by displacing the chlorine with amines or alkoxides.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR decomposition highlighting the functional role of each structural component in drug design.
References
-
Baxter, A., et al. (2003).[1] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.
-
ChemicalBook. (2025). "N-Adamantan-2-yl-2-chloro-nicotinamide Product Description & CAS 126497-81-2."
-
PubChem. (2025).[2] "Nicotinamide Derivatives and P2X7 Antagonists." National Library of Medicine.
-
Honore, P., et al. (2006). "A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385.
Sources
The Synthetic Linchpin: 2-Chloronicotinamide in Fragment-Based Drug Design (FBDD)
Executive Summary
In the high-attrition landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) offers a resource-efficient alternative to High-Throughput Screening (HTS). Among the privileged scaffolds utilized in FBDD, 2-chloronicotinamide (
This guide details the mechanistic role, synthetic utility, and structural biology of 2-chloronicotinamide, providing researchers with a validated roadmap for leveraging this scaffold in kinase and protein-protein interaction (PPI) campaigns.
Structural & Electronic Rationale: Why 2-Chloronicotinamide?
The utility of 2-chloronicotinamide in FBDD stems from its ability to satisfy the "Rule of Three" (Ro3) while possessing an inherent "growth vector" (the C-Cl bond).
Physicochemical Profile
| Property | Value | FBDD Relevance |
| Molecular Weight | ~156.57 Da | Well below the 300 Da limit, allowing room for "growing" the molecule. |
| cLogP | ~0.5 - 0.8 | Highly hydrophilic; ensures solubility in assay buffers (PBS/DMSO). |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The amide group ( |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
The "Warhead" and the "Anchor"
The molecule functions through a dual-mechanism:
-
The Anchor (C3-Amide): The nicotinamide moiety mimics the adenine ring of ATP. In kinase inhibitors, the amide nitrogen and oxygen often form a bidentate hydrogen bond with the kinase hinge region (e.g., interaction with the backbone of residues like Met, Glu, or Leu).
-
The Warhead (C2-Chloro): The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (
). The ring nitrogen ( ) and the electron-withdrawing amide group at C3 pull electron density from the ring, making C2 highly electrophilic. This allows chemists to displace the chlorine with diverse amines, thiols, or alkoxides to probe adjacent hydrophobic pockets without altering the core binding mode.
Synthetic Versatility: The "Self-Validating" Growth Protocol
A core requirement of FBDD is the ability to rapidly synthesize analogs around a hit. The 2-chloronicotinamide scaffold validates itself through the robustness of the
Mechanism: Displacement
The reaction proceeds via a Meisenheimer complex intermediate. The nucleophile (e.g., a primary amine) attacks C2, and the negative charge is delocalized onto the ring nitrogen and the amide oxygen. The chloride ion is then eliminated, restoring aromaticity.
Experimental Protocol: Library Expansion
Objective: Synthesize a library of 2-amino-nicotinamide derivatives to probe the "Gatekeeper" region of a kinase.
Reagents:
-
Scaffold: 2-chloronicotinamide (1.0 eq)
-
Nucleophile: Diverse primary/secondary amines (
) (1.2 eq) -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloronicotinamide (0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.
-
Addition: Add the specific amine (0.6 mmol) and DIPEA (1.0 mmol).
-
Reaction: Seal the vial. Irradiate in a microwave reactor at 120°C for 20–40 minutes . (Alternatively, reflux in n-butanol at 110°C for 4–12 hours).
-
Monitoring: Monitor via LC-MS. The starting material (m/z ~157) should disappear, replaced by the product mass.
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate, dry over
, and concentrate. -
Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.
Validation Check: The disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M:M+2) in Mass Spec confirms substitution.
Structural Biology & Binding Mode[1][2]
Understanding how the fragment binds is non-negotiable in FBDD.
The Kinase Hinge Binder Motif
In many kinase structures (e.g., EGFR, VEGFR, Aurora), the nicotinamide core binds to the ATP-binding site.
-
Donor: The amide
donates a hydrogen to the backbone carbonyl of the hinge residue. -
Acceptor: The pyridine nitrogen (or amide carbonyl) accepts a hydrogen from the backbone amide NH.
-
Vector: The substituent introduced at C2 (replacing Cl) points into the solvent-exposed region or the hydrophobic specificity pocket, depending on the exact kinase topology.
Visualization of the FBDD Workflow
The following diagram illustrates the lifecycle of a 2-chloronicotinamide fragment, from library design to lead generation.
Caption: The FBDD cycle using 2-chloronicotinamide. The "Synthetic Expansion" step relies on the reactivity of the C2-chlorine atom.
Case Study: Application in Mcl-1 Inhibition
A pertinent example of this scaffold's utility is found in the design of Mcl-1 inhibitors (anti-apoptotic proteins).[1]
-
Challenge: Mcl-1 has a large, hydrophobic groove (BH3 binding site) difficult to target with small molecules.
-
Fragment Hit: Researchers identified a 2-hydroxynicotinamide derivative (tautomerically related to the hydrolytic product of 2-chloronicotinamide) as a weak binder.
-
Evolution:
-
Starting Point: The nicotinamide core anchored the molecule via H-bonds to Arg263.
-
Growth: Using the electronic activation of the ring, lipophilic groups were added to the 5-position and the 2-position.
-
Result: The introduction of a 4-isopropylthiophenol moiety (via nucleophilic substitution logic) improved affinity from micromolar to nanomolar (
) by filling the hydrophobic P2 pocket.
-
This demonstrates the "Fragment Growing" strategy: The nicotinamide core stays fixed (Anchor), while the reactive positions allow the molecule to reach out and grab adjacent pockets.
Challenges and Troubleshooting
Even with a privileged scaffold, experimental artifacts can occur.
| Challenge | Cause | Solution |
| False Positives (Screening) | Aggregation of fragments at high concentrations (1 mM+). | Include 0.01% Triton X-100 in assay buffer; run NMR solubility checks. |
| Low Reactivity ( | Nucleophile is sterically hindered or electron-poor (e.g., anilines). | Switch solvent to NMP; increase temp to 150°C; add catalytic KI or use Buchwald-Hartwig conditions (Pd-catalyzed) if |
| Hydrolysis | The 2-Cl bond is susceptible to hydrolysis in aqueous buffers over long storage. | Store stock solutions (DMSO) at -20°C; avoid freeze-thaw cycles; check purity via LC-MS before screening. |
References
-
Costantino, L., & Barlocco, D. (2006).[2] Privileged structures as leads in medicinal chemistry.[2] Current Medicinal Chemistry.[2] Retrieved from [Link]
-
Wang, Z., et al. (2013). Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from [Link]
-
WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: From Hits to Leads and Lessons Learned.[3][6] Drug Discovery Chemistry.[7][3][5] Retrieved from [Link]
Sources
- 1. Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for N-Adamantan-2-yl-2-chloro-nicotinamide
Executive Summary & Strategic Rationale
This Application Note details the optimized synthesis of N-(adamantan-2-yl)-2-chloronicotinamide , a privileged scaffold often associated with P2X7 receptor antagonists and 11
The Synthetic Challenge: The synthesis presents a classic "collision of sterics and electronics."
-
Steric Hindrance: The amine nucleophile, 2-adamantanamine , possesses significant steric bulk. Unlike 1-adamantanamine (bridgehead, tertiary), the 2-isomer is located on a secondary carbon within the rigid diamondoid cage, creating a "molecular wall" that retards nucleophilic attack.
-
Electronic Deactivation: The electrophile, 2-chloronicotinic acid , contains a pyridine nitrogen and an ortho-chloro substituent. While the electron-withdrawing nature of the ring activates the carbonyl, the ortho-chloro group adds steric pressure and potential for side-reactions (e.g., nucleophilic aromatic substitution if conditions are too harsh).
The Solution: While peptide coupling reagents (HATU/EDC) are common, this protocol prioritizes the Acid Chloride Activation Method via Oxalyl Chloride. This route generates a highly reactive acyl chloride intermediate, providing the necessary thermodynamic driving force to overcome the steric barrier of the adamantyl cage without requiring exotic coupling agents.
Retrosynthetic Analysis & Reaction Logic
The strategy relies on the disconnection of the amide bond. We activate the electron-deficient nicotinic acid to its acyl chloride, which then captures the hindered amine.
Figure 1: Retrosynthetic logic prioritizing electrophilic activation to overcome steric hindrance.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv.[2][4] | Role | Critical Attribute |
| 2-Chloronicotinic acid | 2942-59-8 | 1.0 | Substrate | Must be dry (<0.5% water). |
| 2-Adamantanamine HCl | 10523-68-9 | 1.1 | Nucleophile | HCl salt is stable; requires base release. |
| Oxalyl Chloride | 79-37-8 | 1.5 | Activator | Fresh bottle; yellow color indicates degradation. |
| DMF | 68-12-2 | Cat. | Catalyst | Anhydrous; initiates Vilsmeier-Haack species. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (stabilized with amylene preferred). |
| Triethylamine (TEA) | 121-44-8 | 3.0 | Base | Scavenges HCl; frees the amine salt. |
Experimental Protocol: The "Gold Standard" Acid Chloride Route
Safety Note: Oxalyl chloride releases CO and CO
Phase A: Activation (Acyl Chloride Formation)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 2-Chloronicotinic acid (1.57 g, 10.0 mmol) and anhydrous DCM (40 mL). The acid may not fully dissolve initially; this is normal.
-
Catalysis: Add catalytic DMF (2 drops, approx. 50
L). Mechanism: DMF reacts with oxalyl chloride to form the chloroiminium intermediate, which rapidly converts the carboxylic acid to the acid chloride. -
Chlorination: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (1.3 mL, 15.0 mmol) dropwise over 10 minutes. Gas evolution (CO/CO
) will be vigorous. -
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and turn a slight yellow/orange, indicating the formation of 2-chloronicotinoyl chloride .
-
Evaporation (Critical Step): Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the residue in fresh anhydrous DCM (20 mL). Why? Excess oxalyl chloride will react with the amine in the next step to form urea impurities.
Phase B: Coupling (Amide Bond Formation)[5]
-
Amine Prep: In a separate vessel, suspend 2-Adamantanamine HCl (2.06 g, 11.0 mmol) in anhydrous DCM (20 mL). Add Triethylamine (4.2 mL, 30.0 mmol). Stir for 15 minutes to ensure the free base is liberated (solution may remain cloudy).
-
Addition: Cool the amine mixture to 0°C. Add the solution of crude 2-chloronicotinoyl chloride (from Phase A) dropwise via syringe or addition funnel over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours (overnight).
-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The acid chloride is highly reactive; if the reaction stalls, it is likely due to the steric bulk of the adamantane. Heating to reflux (40°C) for 2 hours can push completion.
-
Phase C: Workup & Purification Logic
Figure 2: Optimized workup flow to remove unreacted starting materials without chromatography.
-
Quench: Dilute reaction with DCM (50 mL) and wash with saturated NaHCO
(2 x 50 mL). -
Acid Wash: Wash organic layer with dilute HCl (0.5 M, 50 mL). Note: Do not use strong acid, as the pyridine nitrogen can be protonated, dragging the product into the aqueous phase. 0.5 M is sufficient to remove unreacted adamantanamine.
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate. -
Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from hot Ethanol or Ethyl Acetate/Hexanes.
Analytical Expectations (QC)
To validate the synthesis, look for these specific markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Amide NH: A broad doublet/singlet typically between
6.5 - 8.0 ppm (variable). -
Pyridine Ring: Three distinct protons. Look for the characteristic splitting of the 2-chloronicotinyl system (dd or m around
7.3, 7.8, 8.4 ppm). -
Adamantyl Cage: A complex aliphatic region (
1.5 - 2.2 ppm). Crucially, the C2-H (methine proton at the attachment point) will be a distinct multiplet shifted downfield ( ~3.9 - 4.1 ppm) compared to the rest of the cage.
-
-
LCMS:
-
Target Mass: ~290.79 Da.
-
Isotope Pattern: Look for the characteristic 3:1 ratio of M (35-Cl) and M+2 (37-Cl) peaks, confirming the presence of the chlorine atom.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete acid chloride formation. | Ensure DMF is added.[4] Check oxalyl chloride quality. |
| Precipitate in Reaction | Amine HCl salt not fully neutralized. | Increase TEA to 4.0 equiv. Ensure vigorous stirring. |
| Impurity: Urea | Hydrolysis of excess oxalyl chloride. | Ensure "Phase A, Step 6" (evaporation of excess oxalyl chloride) is performed thoroughly. |
| Stalled Reaction | Steric hindrance of 2-adamantyl group. | Switch solvent to 1,2-dichloroethane (DCE) and reflux at 83°C. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.
- Context: Authoritative review on general amide coupling strategies, supporting the choice of acid chloride for hindered substr
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Context: Discusses the limitations of HATU/EDC in sterically demanding scenarios.
-
BenchChem Protocols. (2025). Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
- Context: Provides baseline solubility and reactivity data for 2-chloronicotinoyl chloride deriv
-
PubChem Compound Summary. (2025). 2-Adamantanamine hydrochloride (CID 2130).
-
Context: Physical property verification for the amine salt starting material.[4]
-
Sources
Reaction conditions for 2-chloronicotinoyl chloride and 2-adamantanamine
Application Note: Synthesis and Optimization of N-(2-Adamantyl)-2-chloronicotinamide
Executive Summary
The synthesis of N-(2-adamantyl)-2-chloronicotinamide via the amidation of 2-chloronicotinoyl chloride and 2-adamantanamine presents a unique intersection of steric and electronic challenges. This application note provides a comprehensive, self-validating methodology for drug development professionals and synthetic chemists. By dissecting the causality behind reagent selection, solvent systems, and thermal control, this guide establishes a robust protocol that overcomes the severe steric hindrance of the adamantyl cage while mitigating the hydrolytic instability of the electron-deficient acyl chloride.
Mechanistic Insights and Reagent Causality
Amide synthesis via acylation is a foundational transformation in medicinal chemistry [1]. However, coupling 2-adamantanamine with 2-chloronicotinoyl chloride deviates from standard kinetic profiles due to two competing factors:
-
Steric Shielding of the Nucleophile: The bulky, rigid tricyclic cage of 2-adamantanamine severely restricts the trajectory of nucleophilic attack on the carbonyl carbon. This steric hindrance drastically reduces the reaction rate compared to primary aliphatic amines.
-
Electronic Activation of the Electrophile: 2-Chloronicotinoyl chloride is highly electrophilic. The electron-withdrawing nature of both the pyridine ring and the ortho-chloro substituent makes the acyl chloride highly reactive, but simultaneously highly susceptible to hydrolysis by adventitious moisture or degradation via side reactions[2].
The Causality of Base Selection: Standard Schotten-Baumann conditions often employ Triethylamine (TEA) or Pyridine. However, in this sterically demanding environment, TEA can act as a competing nucleophile, forming a transient acylammonium intermediate. Because the adamantanamine is too bulky to rapidly attack this intermediate, the acyl chloride is effectively trapped and prone to degradation. To solve this, N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA is a strong base but is non-nucleophilic due to its own isopropyl steric bulk. It acts purely as an acid scavenger (neutralizing the HCl byproduct) without competing for the acyl chloride, thereby preserving the electrophile until the sluggish adamantanamine can successfully attack.
Experimental Workflow
Workflow for the amidation of 2-chloronicotinoyl chloride with 2-adamantanamine.
Optimization of Reaction Conditions
To demonstrate the empirical validity of the chosen parameters, the following table summarizes the quantitative optimization data. The use of DIPEA in Dichloromethane (DCM) at room temperature provides the optimal balance of kinetics and product stability.
| Entry | Solvent (Anhydrous) | Base (Equivalents) | Temperature Profile | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | DCM | TEA (2.0) | 0 °C to RT | 12 | 45 | Sluggish conversion; acyl chloride degradation observed. |
| 2 | THF | Pyridine (2.0) | Reflux (65 °C) | 8 | 30 | Thermal degradation; complex mixture of byproducts. |
| 3 | DCM | DIPEA (2.5) | 0 °C to RT | 12 | 82 | Clean conversion; minimal hydrolysis. |
| 4 | THF | DIPEA (2.5) | 0 °C to 40 °C | 8 | 78 | Good yield; slightly faster kinetics but lower purity. |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure quality control at every stage of the synthesis.
Materials Required:
-
2-Adamantanamine (or 2-Adamantanamine Hydrochloride)
-
2-Chloronicotinoyl chloride (Freshly distilled or high-purity commercial grade)
-
N,N-Diisopropylethylamine (DIPEA, anhydrous)
-
Dichloromethane (DCM, anhydrous, over molecular sieves)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
System Preparation (Validation: Moisture-Free Environment)
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Add 2-adamantanamine (1.0 mmol, 151.2 mg) to the flask. Note: If using the hydrochloride salt, adjust the base equivalents in the next step to 3.5.
-
Add anhydrous DCM (10 mL) and stir until complete dissolution is achieved.
-
-
Base Addition and Cooling
-
Inject DIPEA (2.5 mmol, 435 µL) into the solution.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
-
Electrophile Addition (Validation: Controlled Exotherm)
-
In a separate dry vial, dissolve 2-chloronicotinoyl chloride (1.1 mmol, 193.6 mg) in 2 mL of anhydrous DCM.
-
Using a syringe pump or dropping funnel, add the acyl chloride solution dropwise to the amine mixture over 30 minutes.
-
Checkpoint: A mild yellowing of the solution may occur. The slow addition prevents localized heating, which would otherwise accelerate the formation of di-acylated or hydrolyzed byproducts.
-
-
Reaction Progression (Validation: TLC Monitoring)
-
Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir for an additional 11 hours.
-
Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product will appear as a new UV-active spot (R_f ~ 0.4). Stain with Ninhydrin to confirm the disappearance of the primary amine (which stains purple/pink).
-
-
Quenching and Workup (Validation: Gas Evolution)
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 10 mL of saturated aqueous NaHCO₃.
-
Checkpoint: Observe the evolution of CO₂ gas. Continue stirring until gas evolution completely ceases, confirming the neutralization of DIPEA·HCl and any residual acyl chloride.
-
-
Extraction and Purification
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford N-(2-adamantyl)-2-chloronicotinamide as a white to off-white solid.
-
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from[Link]
Application Notes and Protocols: Amide Coupling Reagents for Sterically Hindered 2-Adamantyl Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Amide Bond Formation
Amide bond formation is one of the most critical and frequently employed reactions in pharmaceutical and chemical research.[1][2][3][4] However, the synthesis of amides from sterically hindered amines, such as 2-adamantyl amine, presents a significant synthetic hurdle.[2][4] The bulky, three-dimensional structure of the adamantyl cage effectively shields the nitrogen atom, impeding the approach of an activated carboxylic acid. This steric hindrance leads to slow reaction rates, incomplete conversions, and a higher propensity for side reactions when using standard coupling reagents.[5]
This application note provides a comprehensive guide to selecting and utilizing appropriate amide coupling reagents for challenging substrates like 2-adamantyl amines. We will delve into the mechanistic considerations behind reagent choice, offer detailed protocols for effective coupling, and present a comparative analysis of reagent classes to empower researchers to overcome this synthetic obstacle.
Understanding the Mechanism: Why Standard Reagents Fail
Traditional carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often the first choice for amide bond formation due to their accessibility and cost-effectiveness.[3][6][7] These reagents activate carboxylic acids by forming an O-acylisourea intermediate.[7] However, for sterically demanding amines, the nucleophilic attack on this intermediate is slow, leading to side reactions such as the formation of N-acylurea or rearrangement to an unreactive anhydride. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can mitigate some of these issues, but often proves insufficient for highly hindered systems.
To successfully couple sterically hindered amines, more potent activating agents are required to generate highly reactive intermediates that can overcome the high activation energy barrier imposed by steric hindrance.
Diagram: General Mechanism of Amide Bond Formation
Caption: Decision workflow for selecting a coupling reagent.
Comparative Data of Coupling Reagents for Hindered Substrates
| Reagent Class | Reagent | Key Advantages for Hindered Couplings | Potential Drawbacks |
| Uronium/Aminium | HATU | High reactivity, excellent for hindered substrates, suppresses racemization. [5][8][9] | Can cause guanidinylation of the amine if used in excess. [5][10] |
| COMU | Reactivity comparable to HATU, improved safety profile (non-explosive), water-soluble byproducts. [11][12][13] | ||
| Phosphonium | PyAOP | Highly effective for hindered couplings, no guanidinylation side reaction. [14] | Higher cost compared to some other reagents. [14] |
| PyBOP | Good general-purpose reagent for difficult couplings, no guanidinylation. [14] | May be less reactive than PyAOP for extremely hindered substrates. | |
| Phosphonic Anhydride | T3P | Effective for difficult couplings, water-soluble byproducts, considered a "green" reagent. [5][15][16] | Can require slightly elevated temperatures for optimal performance. [5] |
Experimental Protocols
The following protocols provide a general framework for amide coupling reactions with 2-adamantyl amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with 2-Adamantyl Amine
This protocol provides a general method for the acylation of 2-adamantyl amine using HATU. [5] Materials:
-
Carboxylic acid (1.0 eq)
-
2-Adamantyl amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the 2-adamantyl amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered substrates, heating to 40-50 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: T3P-Mediated Coupling of a Carboxylic Acid with 2-Adamantyl Amine
This protocol outlines a procedure using T3P, which is noted for its ease of workup. [15][16] Materials:
-
Carboxylic acid (1.0 eq)
-
2-Adamantyl amine (1.1 eq)
-
T3P (50% solution in ethyl acetate) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous ethyl acetate or dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and 2-adamantyl amine in the chosen anhydrous solvent.
-
Add the base (pyridine or DIPEA) to the solution.
-
Slowly add the T3P solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench with water or saturated NaHCO3 solution.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The aqueous washes will remove the phosphonic acid byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product via column chromatography if necessary.
Diagram: Experimental Workflow for Hindered Amide Coupling
Caption: A typical experimental workflow for amide coupling.
Troubleshooting and Optimization
-
Low or No Yield: The primary issue is often insufficient reactivity. [5]Consider switching to a more powerful coupling reagent (e.g., from HBTU to HATU or PyAOP). Increasing the reaction temperature or extending the reaction time can also improve yields. Pre-activation of the carboxylic acid before adding the amine is often beneficial. [5]* Side Reactions: For uronium-based reagents like HATU, ensure that the stoichiometry is carefully controlled to avoid excess reagent, which can lead to guanidinylation of the amine. [10]If this is a persistent issue, switching to a phosphonium-based reagent is recommended.
-
Racemization: When coupling chiral carboxylic acids, racemization can be a concern, especially at elevated temperatures or with strong bases. [5]Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is advisable. [5]Reagents like HATU are known to suppress racemization effectively. [9]
Conclusion
The synthesis of amides from sterically hindered 2-adamantyl amines requires a departure from standard coupling conditions. By understanding the limitations of common reagents and embracing more potent alternatives such as HATU, COMU, PyAOP, and T3P, researchers can successfully forge these challenging amide bonds. The choice of reagent should be guided by the specific requirements of the synthesis, including considerations of reactivity, cost, safety, and ease of workup. The protocols and comparative data provided in this application note serve as a valuable resource for navigating the complexities of sterically demanding amide couplings.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Ma, L., & Ma, J. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(23), 4345-4355. [Link]
-
Lentini, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7248-7255. [Link]
-
Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(23), 2261-2264. [Link]
-
Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703. [Link]
-
Martin, D. G., & Toth, M. J. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(4), 1083-1086. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-461. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-428. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Xu, S., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1103-1116. [Link]
-
Nanda, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5679-5682. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3849-3855. [Link]
-
Waghmare, P. R., et al. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron, 72(48), 7686-7711. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
-
ResearchGate. (2025, November 4). Carboxamides and amines having two and three adamantane fragments. [Link]
-
Scilit. (2007, August 9). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. [Link]
-
National Center for Biotechnology Information. (n.d.). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. [Link]
-
ResearchGate. (2025, December 16). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]
-
ResearchGate. (n.d.). Synthesis of adamantyl amide via Fe‐catalyzed oxidative cross‐coupling reaction of isocyanide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. HATU - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note: Solvent Selection and Optimization for SNAr on 2-Chloronicotinamides
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, solvent-driven regioselectivity, and validated experimental protocols for nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale: The Anatomy of 2-Chloronicotinamide SNAr
2-Chloronicotinamides are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors, antiviral agents (e.g., Nevirapine), and antidiabetic drugs. The reactivity of the C2-position toward nucleophilic attack is synergistically activated by two structural features:
-
The Pyridine Nitrogen: Acts as a powerful electron sink, stabilizing the dearomatized anionic intermediate (the 1[1]) formed during the rate-determining addition step.
-
The C3-Carboxamide Group: Provides additional inductive and resonance electron withdrawal, further lowering the lowest unoccupied molecular orbital (LUMO) of the ring.
The Causality of Solvent Effects: Solvent selection in these systems is not merely about solubility; the solvent actively participates in the transition state. 2[2] dictate reactivity. For example, highly polar aprotic solvents like DMF can act as hydrogen-bond acceptors to the carboxamide protons. This intermolecular hydrogen bonding distorts the electron density of the substrate, altering the electrostatic potential (ESP) at the C2 carbon and modulating its electrophilicity. Conversely, protic solvents can hydrogen-bond with the departing chloride ion to facilitate elimination, but risk masking the nucleophile through tight solvation shells.
Quantitative Data: Solvent Performance Matrix
To rationally design an SNAr process, chemists must match the nucleophile's intrinsic reactivity with the appropriate solvent dielectric environment and thermal latitude.
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Optimal Nucleophile Class | Mechanistic Advantage | Typical Yield Range |
| NMP / DMF | 32.2 / 36.7 | 202 / 153 | Secondary Aliphatic Amines, Thiols | Solvates counter-cations; leaves nucleophile "naked" and highly reactive. | 75% - 95% |
| Water (Microwave) | 80.1 | 100 (Pressurized to ~200) | Primary Amines, Small Aliphatics | "On-water" hydrophobic packing accelerates the transition state. | 65% - 90% |
| Solvent-Free (Melt) | N/A | Variable (Reaction at 120-160) | Deactivated Anilines | Maximizes collision frequency to overcome high | 60% - 85% |
| Diglyme / Toluene | 7.2 / 2.4 | 162 / 110 | Alkoxides | Suppresses competitive hydrolysis; favors O-nucleophile attack. | 50% - 70% |
Decision Workflow for Solvent Selection
The following logic matrix should be used to determine the optimal solvent system based on the steric and electronic nature of the incoming nucleophile.
Decision matrix for solvent selection in 2-chloronicotinamide SNAr reactions.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded to ensure process reliability.
Protocol A: Polar Aprotic SNAr (Optimized for Secondary Amines & Flow Chemistry)
Rationale: NMP provides high thermal latitude and excellent solubility for both the polar nicotinamide and organic amines. This method is highly adaptable to 3[3], allowing for uncatalyzed amination at elevated temperatures.
-
Preparation: In an oven-dried flask, dissolve 2-chloronicotinamide (1.0 equiv) in anhydrous NMP to achieve a 0.5 M concentration.
-
Reagent Addition: Add the secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality note: DIPEA acts as an HCl scavenger, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Execution: Heat the mixture to 100–120 °C under a nitrogen atmosphere for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic 35/37 Cl isotope pattern (M / M+2 ratio of 3:1) of the starting material is entirely consumed.
-
Workup: Cool to room temperature and pour into ice-cold water (5x volume of NMP). The product will typically precipitate as a distinct solid. Filter and wash with cold water.
Protocol B: Microwave-Assisted Aqueous SNAr (Green Chemistry Approach)
Rationale: Utilizing water as a solvent reduces environmental impact. Microwave heating rapidly overcomes the activation barrier, while the high pressure maintains the aqueous medium in a liquid state, driving 4[4].
-
Preparation: In a 10 mL microwave vial, suspend 2-chloronicotinamide (1.0 equiv) in water (2 mL/mmol).
-
Reagent Addition: Add an aqueous solution of the primary amine (e.g., 40% aq. methylamine, 3.0 to 5.0 equiv).
-
Execution: Seal the vial and irradiate at 140 °C for 1.5 hours (or 200 °C for more sterically hindered amines).
-
Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the highly polar 2-aminonicotinamide product forms and dissolves in the hot aqueous medium.
-
Workup: Upon cooling, the product often crystallizes directly from the aqueous phase. Collect via vacuum filtration.
Protocol C: Solvent-Free Amination (Optimized for Deactivated Anilines)
Rationale: Electron-deficient or sterically hindered anilines possess very low nucleophilicity. Solvents dilute the reactants, severely depressing the reaction rate. A 5[5] maximizes collision frequency and drives the reaction forward thermally.
-
Preparation: Combine 2-chloronicotinamide (1.0 equiv) and the aniline derivative (1.5 to 2.0 equiv) in a mortar. Grind to a fine, uniform powder to maximize surface area contact.
-
Execution: Transfer the powder to a sealed tube and heat to 120–140 °C for 1–2 hours without any added catalyst or solvent.
-
Self-Validation Checkpoint: The physical state of the reaction is the primary indicator. The powder will initially melt into a homogeneous liquid phase. As the higher-melting-point 2-arylaminonicotinamide product forms, the mixture will gradually solidify into a solid mass, indicating high conversion.
-
Workup: Cool the solid mass, triturate with hot ethanol or ethyl acetate to remove unreacted aniline, and filter to isolate the pure product.
References
-
Active chloro-heterocycles - Fisher Scientific. thermofishersci.in. 1
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. chemrxiv.org. 2
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. researchgate.net. 3
-
Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. researchgate.net. 4
-
Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC. nih.gov. 5
-
2-Chloro-N-(2-methoxyethyl)nicotinamide | 547706-95-6 - Benchchem. benchchem.com. 6
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(2-methoxyethyl)nicotinamide | 547706-95-6 | Benchchem [benchchem.com]
Application Note: Microwave-Assisted Synthesis of N-Adamantyl Nicotinamide Derivatives
Executive Summary
This technical application note details optimized, scalable protocols for the synthesis of N-adamantyl nicotinamide derivatives. By leveraging microwave-assisted organic synthesis (MAOS), researchers can overcome the severe steric hindrance inherent to the 1-adamantyl moiety. This approach reduces reaction times from days to minutes while significantly improving overall yield, purity, and the environmental factor (E-factor) of the workflow.
Pharmacological Rationale & Target Relevance
Amantadine (1-adamantylamine) is a well-established antiviral and anti-Parkinsonian agent, widely documented for its ability to inhibit nicotinic acetylcholine receptor (nAChR) function in hippocampal neurons 1. Fusing this highly lipophilic, bulky adamantyl group with a nicotinamide pharmacophore generates novel derivatives with enhanced blood-brain barrier (BBB) penetrability. These derivatives serve as high-value scaffolds for neuropharmacological screening, particularly in the development of targeted nAChR modulators and SIRT1 inhibitors.
Figure 1: Pharmacological rationale for N-adamantyl nicotinamides as nAChR modulators.
Mechanistic Causality: Overcoming Steric Hindrance via Dielectric Heating
The primary synthetic challenge in forming N-adamantyl amides is kinetic. The 1-adamantyl group is a bridgehead tertiary amine. Its extreme steric bulk shields the nitrogen lone pair, drastically reducing its nucleophilicity. Under conventional conductive heating, the amidation of nicotinic acid with 1-adamantylamine requires prolonged reflux (18–24 hours) and highly reactive, toxic coupling reagents, often leading to thermal degradation and poor yields .
Microwave irradiation solves this via dielectric heating . Polar molecules (such as nicotinic acid and the amine) possess dipole moments that continuously align with the rapidly oscillating electromagnetic field (typically 2.45 GHz). This molecular friction generates instantaneous, volumetric superheating. Consequently, the reaction mixture rapidly crosses the high activation energy barrier required for the sterically hindered nucleophilic attack. Furthermore, microwave energy allows for direct, solvent-free amidation when paired with single-electron oxidants like Ceric Ammonium Nitrate (CAN) 2 or solid supports like silica gel 3, establishing a highly efficient green chemistry workflow.
Figure 2: Step-by-step workflow for the microwave-assisted synthesis of N-adamantyl nicotinamides.
Experimental Protocols & Self-Validating Methodologies
We provide two distinct protocols based on your laboratory's priorities: Method A focuses on green, solvent-free direct amidation, while Method B utilizes a standard coupling reagent optimized for high-throughput drug discovery.
Method A: Solvent-Free Green Amidation (CAN-Catalyzed)
This method exploits the ability of CAN to activate the carboxylic acid under microwave irradiation without the need for hazardous solvents or stoichiometric coupling agents.
Step-by-Step Procedure:
-
Substrate Charging: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add nicotinic acid (1.0 mmol, 123.1 mg) and 1-adamantylamine (1.0 mmol, 151.3 mg).
-
Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol%, 11.0 mg). Do not add any solvent. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Max Power: 150 W (Dynamic power modulation)
-
Stirring: High (900 rpm)
-
-
Self-Validating Checkpoint 1 (Physical State): Following the automatic compressed-air cooling cycle, inspect the vial. A successful solvent-free reaction will have transitioned from a heterogeneous powder mixture to a homogenous, viscous melt. If the mixture remains completely powdery, the microwave coupling failed (check the power output logs).
-
Reaction Quenching & Workup: Add 5 mL of Ethyl Acetate (EtOAc) directly to the vial and sonicate for 2 minutes to dissolve the melt. Transfer to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 × 5 mL) to remove unreacted nicotinic acid, followed by brine (5 mL).
-
Self-Validating Checkpoint 2 (TLC/LC-MS): Spot the organic layer on a silica TLC plate alongside a nicotinic acid standard. Elute with 5% MeOH in DCM. The complete disappearance of the baseline nicotinic acid spot (Rf = 0.1) and the appearance of a new, highly UV-active product spot (Rf = 0.45) confirms full conversion. LC-MS should yield a dominant peak at m/z 257 [M+H]⁺.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(1-adamantyl)nicotinamide as a white solid.
Method B: High-Throughput HATU-Mediated Amidation
For libraries requiring guaranteed near-quantitative yields regardless of electronic variations on the nicotinic acid ring, HATU is the preferred coupling agent. Microwave irradiation accelerates the typically slow O-At ester aminolysis step.
Step-by-Step Procedure:
-
Activation: In a 10 mL microwave vial, dissolve nicotinic acid (1.0 mmol, 123.1 mg) and HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL).
-
Self-Validating Checkpoint 1 (Activation Color Shift): The addition of DIPEA will cause an immediate distinct color shift from colorless to pale yellow/orange. This visually validates the formation of the active O-At ester intermediate. Do not proceed to step 3 until this color change is observed.
-
Amine Addition: Add 1-adamantylamine (1.1 mmol, 166.4 mg) to the activated mixture. Seal the vial.
-
Microwave Parameters:
-
Temperature: 80 °C
-
Ramp Time: 1 minute
-
Hold Time: 10 minutes
-
-
Workup: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water. The high lipophilicity of the adamantyl group will cause the product to immediately precipitate. Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data & Yield Analysis
The table below summarizes the efficiency gains of the microwave-assisted protocols compared to standard conventional thermal heating.
| Synthesis Method | Heating Modality | Reagents / Catalyst | Reaction Time | Temp (°C) | Isolated Yield (%) | E-Factor |
| Conventional | Oil Bath | EDC, HOBt, DMF | 18 - 24 hours | 80 | 62 - 68% | High |
| MW Method A | Microwave | CAN (2 mol%), Neat | 20 minutes | 150 | 85 - 89% | Low |
| MW Method B | Microwave | HATU, DIPEA, DMF | 10 minutes | 80 | 92 - 96% | Medium |
Note: E-Factor (Environmental factor) represents the mass ratio of waste to desired product. Method A's solvent-free nature drastically lowers the E-factor, aligning with modern green chemistry mandates.
References
- Source: PubMed (NIH)
- Source: Chiang Mai Journal of Science (ThaiScience)
- Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: MDPI URL
- Source: Green Chemistry (RSC Publishing)
Sources
- 1. Amantadine inhibits nicotinic acetylcholine receptor function in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the 2-Chloro Position in Nicotinamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nicotinamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and essential coenzymes like NAD.[1] Functionalization of this scaffold is critical for modulating biological activity, and the 2-position offers a key handle for introducing molecular diversity. This guide provides an in-depth exploration of robust and versatile synthetic methodologies for the functionalization of the 2-chloro position of nicotinamide derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each section is designed to equip researchers with the practical knowledge to not only execute these transformations but also to troubleshoot and optimize them for their specific substrates.
Introduction: The Strategic Importance of the Nicotinamide C2-Position
The nicotinamide core is a fundamental building block in drug discovery, with derivatives showing a wide array of biological activities, including anti-inflammatory and antitumor properties.[2] The ability to strategically modify the pyridine ring is paramount in structure-activity relationship (SAR) studies. The 2-chloro substituent serves as a versatile linchpin for introducing a diverse range of functionalities. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen and the C3-carboxamide group, making it a suitable electrophile for several cross-coupling and substitution reactions.
This document will provide detailed protocols for three primary methods of functionalizing the 2-chloro position, each offering unique advantages depending on the desired final product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry for the formation of carbon-carbon bonds, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents. This reaction is particularly effective for coupling 2-chloronicotinamides with a wide variety of aryl and heteroaryl boronic acids or esters.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, base, and solvent system is critical for an efficient reaction, especially with a moderately deactivated substrate like a 2-chloropyridine derivative.[4]
-
Catalyst and Ligand: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[5] Therefore, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often necessary to facilitate this step.[2]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[2]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-Aryl-nicotinamides
This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,6-dichloronicotinamide and can be applied to 2-chloronicotinamide.[6]
Materials:
-
2-Chloronicotinamide derivative (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PXPd2, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Methanol, Dioxane/Water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloronicotinamide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously. The reaction can also be performed in a microwave reactor for shorter reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ (3.0) | MeCN/H₂O | 80 | 2 | Varies | [7] |
| PXPd2 (2.0) | - | K₂CO₃ (2.0) | Methanol | 65 | 0.5-2 | High | [6] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of heteroaryl chlorides.
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds.[4] It allows for the coupling of 2-chloronicotinamides with a broad range of primary and secondary amines, including anilines and heterocycles.
Mechanistic Rationale and Key Parameters
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The choice of ligand is crucial and often substrate-dependent.
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[5] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[8]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[1]
Diagram 2: Buchwald-Hartwig Amination Workflow
Sources
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for N-Adamantan-2-yl-2-chloro-nicotinamide
Introduction & Mechanistic Rationale
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. The molecule N-Adamantan-2-yl-2-chloro-nicotinamide presents a unique synthetic challenge. It features a 2-chloropyridine core, which is electronically deactivated compared to its bromo- or iodo- analogues[1], coupled with a massive lipophilic adamantyl cage at the 3-position amide.
While the adamantyl group is highly prized in medicinal chemistry for enhancing metabolic stability and target affinity, its steric bulk creates a profound rotational umbrella effect. This steric shielding severely restricts the trajectory of the palladium catalyst during the critical oxidative addition step. Furthermore, the pyridine nitrogen can act as a competing ligand, potentially poisoning the active palladium species[2]. To achieve a successful Suzuki-Miyaura cross-coupling with this substrate, the catalytic system must be carefully engineered to overcome both electronic deactivation and extreme steric hindrance.
Catalyst Selection & Reaction Dynamics
Standard catalytic systems, such as
To establish a self-validating and high-yielding protocol, we must rely on dialkylbiaryl phosphine ligands (e.g., XPhos) or bulky bidentate ligands (e.g., dppf)[3].
-
The XPhos Advantage: The extreme steric bulk of XPhos forces the palladium into a highly reactive mono-ligated
state. The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C–Cl bond, while the biaryl backbone facilitates rapid reductive elimination. -
Pre-catalyst Generation: Utilizing Buchwald's 3rd Generation (G3) palladacycle ensures the rapid, base-mediated release of the active
species at mild temperatures, preventing off-cycle catalyst degradation.
Fig 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step.
Reaction Optimization Data
The following table summarizes the optimization landscape for the coupling of N-Adamantan-2-yl-2-chloro-nicotinamide with a standard aryl boronic acid. The data illustrates the causality between ligand architecture, energy input, and reaction success.
| Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Observation |
| Toluene/EtOH/ | 100 | 24h | < 5% | Catalyst poisoning; inability to penetrate steric bulk. | ||
| 1,4-Dioxane/ | 100 | 18h | 45% | Moderate conversion[3]; competing protodehalogenation. | ||
| CsF | Methanol (MW) | 120 | 0.5h | 68% | Rapid conversion under microwave irradiation[4]. | |
| XPhos Pd G3 (2 mol%) | 1,4-Dioxane/ | 90 | 12h | 92% | Optimal active | |
| PEPPSI-IPr (3 mol%) | KOtBu | i-PrOH | 60 | 12h | 85% | Highly effective NHC ligand for bulky 2-chloropyridines[2]. |
Experimental Protocols
Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol A: High-Yield Thermal Coupling (XPhos Pd G3)
This protocol is designed for maximum yield and scalability, utilizing a highly active palladacycle to overcome the adamantyl steric barrier.
Materials:
-
N-Adamantan-2-yl-2-chloro-nicotinamide (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)
-
Anhydrous Potassium Phosphate (
) (3.0 equiv, 3.0 mmol) -
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
1,4-Dioxane /
(5:1 v/v, 6.0 mL total), degassed
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Adamantan-2-yl-2-chloro-nicotinamide, the boronic acid, and
. -
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (repeat 3 times).
-
Catalyst Loading: Quickly remove the septum, add the XPhos Pd G3 pre-catalyst, and repeat the evacuate/backfill cycle once more. Causality Note: Adding the catalyst last minimizes its exposure to trace moisture before the inert atmosphere is fully established.
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and
. Causality Note: Water is strictly required to convert the neutral boronic acid into the reactive, electron-rich trihydroxyboronate anion, which undergoes transmetalation significantly faster. -
Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.
Protocol B: Rapid Microwave-Assisted Coupling
For rapid library generation or screening, microwave irradiation combined with a robust bidentate ligand (
Materials:
-
N-Adamantan-2-yl-2-chloro-nicotinamide (1.0 equiv, 0.5 mmol)
-
Aryl Boronic Acid (1.5 equiv, 0.75 mmol)
-
Cesium Fluoride (CsF) (3.0 equiv, 1.5 mmol)
- (0.05 equiv, 5 mol%)
-
Methanol (3.0 mL)
Step-by-Step Procedure:
-
Vial Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, combine the nicotinamide substrate, boronic acid, CsF, and
. -
Solvent & Seal: Add Methanol (3.0 mL). Seal the vial with a Teflon-lined crimp cap.
-
Purge: Insert a needle connected to a Nitrogen line and a vent needle. Purge the solution for 5 minutes to remove dissolved oxygen.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 30 minutes. Causality Note: Microwave dielectric heating rapidly drives the reaction past the high activation energy barrier of the sterically hindered oxidative addition, while CsF provides a highly soluble, reactive fluoride source to activate the boronic acid in methanol.
-
Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography.
References
1.[1] Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis , PubMed Central (PMC). 1 2.[3] WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors , Google Patents. 3 3.[4] Biarylmethoxy Nicotinamides As Novel and Specific Inhibitors of Mycobacterium tuberculosis , PubMed Central (PMC). 4 4.[2] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 , Royal Society of Chemistry (RSC). 2
Sources
- 1. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]
- 4. Biarylmethoxy Nicotinamides As Novel and Specific Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-adamantyl amide synthesis
Topic: Overcoming Steric Hindrance in 2-Adamantyl Amide Couplings
Document ID: TSC-ADAM-002 | Status: Active | Last Updated: March 2026
The "Adamantyl Wall": Understanding the Challenge
Why is this failing? If you are reading this, your standard EDC/HOBt or even HATU coupling likely stalled at <30% conversion. The 2-adamantyl group presents a unique "perfect storm" of steric hindrance:
-
Rigid Bulk: Unlike a tert-butyl group, the adamantane cage cannot rotate away from the reaction center.
-
Secondary Amine Location: The amine at the C2 position is flanked by bridgehead carbons (C1 and C3), creating a concave steric environment that physically blocks the approach of activated electrophiles.
-
Kinetic vs. Thermodynamic: The reaction is not thermodynamically unfavorable, but the kinetic barrier (
) is massive. Standard activation methods often decompose before the amine can attack.
Decision Matrix: Select Your Protocol
Do not waste time optimizing a failing pathway. Use this logic tree to select the correct methodology based on your starting materials and constraints.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and sensitivity.
Protocol A: The Modern Standard (T3P)
Best for: Chiral acids, scale-up, and general "first-pass" attempts. Why: T3P (Propylphosphonic anhydride) forms a cyclic activated intermediate that is highly reactive but less prone to racemization than HATU. The byproduct is water-soluble, simplifying workup of the greasy adamantyl product.
Reagents
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF).
-
Base: Pyridine (Critical—acts as both base and nucleophilic catalyst).
-
Solvent: 2-MeTHF or EtOAc (Green), or DMF (if solubility is poor).
Step-by-Step Workflow
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 2-Adamantylamine (1.2 equiv) in solvent (5-10 mL/g).
-
Base Addition: Add Pyridine (3.0 equiv). Note: The solution may warm slightly.
-
Activation: Cool to 0°C. Add T3P solution (1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and brine.
Troubleshooting T3P:
| Issue | Diagnosis | Fix |
|---|---|---|
| Low Conversion | Steric bulk is preventing attack on the T3P-acid intermediate. | Switch solvent to NMP/Pyridine (1:1) and heat to 80°C. |
| Epimerization | Overheating or too much base. | Keep at 0°C–RT; ensure Pyridine is used, not TEA/DIPEA (Pyridine suppresses epimerization). |
Protocol B: The "Nuclear" Option (Ghosez's Reagent)
Best for: Extremely hindered acids where T3P fails; acid-sensitive substrates that cannot tolerate thionyl chloride. Why: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions. Acid chlorides are smaller electrophiles than T3P-active esters, allowing them to slip past the adamantyl steric wall.
Step-by-Step Workflow
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.
-
Verification: Aliquot 50µL into MeOH. Check LCMS for the methyl ester (indicates acid chloride formation).
-
-
Coupling: In a separate flask, dissolve 2-Adamantylamine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.
-
Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.
-
Catalysis: If reaction is slow, add 10 mol% DMAP (Warning: Risk of racemization).
Protocol C: The Strategic Pivot (Ritter Reaction)
Best for: Achiral, robust amides. When you can't make the bond, don't. Form the amide directly from the alcohol. Why: This bypasses the nucleophilic attack of the bulky amine. Instead, you generate a carbocation at the adamantyl position, which is attacked by the nitrile (the "acid" precursor).
Reagents
-
Substrate: 2-Adamantanol (Precursor).
-
Partner: The Nitrile corresponding to your desired acid (e.g., Acetonitrile for Acetamide, Benzonitrile for Benzamide).
-
Acid: Conc. H₂SO₂ or Triflic Acid.
Step-by-Step Workflow
-
Mix: Dissolve 2-Adamantanol (1.0 equiv) in the Nitrile (used as solvent) or Acetic Acid/Nitrile mix.
-
Acidify: Add H₂SO₄ (1.5 equiv) dropwise at 0°C.
-
Heat: Warm to RT or 50°C. The adamantyl carbocation forms and is trapped by the nitrile.
-
Hydrolysis: Pour onto ice water. The intermediate imidate hydrolyzes to the amide.
FAQ & Troubleshooting
Q: I see the activated ester forming by LCMS, but it just won't couple to the amine. A: This is the classic "Steric Dead End." The activated ester is too bulky to approach the C2-amine.
-
Immediate Action: Switch to Protocol B (Ghosez) . The acid chloride is the smallest possible electrophile.
-
Alternative: Use Microwave irradiation (100°C, 30 min) with T3P. The thermal energy helps overcome the activation barrier.[1]
Q: My product is stuck in the DMF/DMAc solvent. A: Adamantyl amides are often highly lipophilic ("grease balls").
-
Fix: Do not try to extract out of DMF. Instead, add water slowly to the reaction mixture until the product precipitates. Filter the solid. If it oils out, dissolve the oil in DCM and wash the DCM with water.
Q: Can I use HATU? A: You can, but it is often inferior to T3P for this specific substrate. If you must use HATU, use HOAt as an additive if available. The nitrogen in the HOAt ring provides "anchimeric assistance" (neighboring group participation) that stabilizes the transition state better than HOBt.
References
-
Dunetz, J. R., et al. (2011).[2][3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4]
- Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, 1180.
-
Patterson, D. E., et al. (2009). "Process Research and Development of a Practical Synthesis of Denagliptin." Organic Process Research & Development, 13(5), 900–906. (Demonstrates T3P utility on scale).
-
Kozlov, N. G., et al. (1987).[5] "Ritter reaction of 2-methyladamanthan-2-ol."[5] Journal of General Chemistry USSR. (Establishes the Ritter route for adamantyl systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Low Solubility of Adamantane-Nicotinamide Hybrids
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing formulation and assay challenges with adamantane-nicotinamide hybrids.
The Mechanistic Root of the Problem
The poor aqueous solubility of adamantane-nicotinamide hybrids stems from a "perfect storm" of physicochemical properties. The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon cage that strongly repels water[1]. Conversely, the nicotinamide moiety possesses a strong capacity for hydrogen bonding. Together, they form a highly stable, tightly packed crystal lattice. Because water cannot easily break the strong intermolecular nicotinamide-nicotinamide hydrogen bonds while simultaneously accommodating the bulky hydrophobic adamantane cage, the compound resists solvation[1].
Diagnostic Formulation Workflow
Caption: A logical workflow for troubleshooting adamantane-nicotinamide solubility issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound precipitates immediately when diluted from a DMSO stock into my aqueous assay buffer. How can I prevent this "DMSO trap"? A1: This is a classic solvent-shift precipitation event. Adamantane-nicotinamide hybrids often form supersaturated solutions in pure DMSO. When introduced to water, the dielectric constant of the medium drops abruptly, causing the lipophilic compound to rapidly nucleate and crash out[1]. Troubleshooting Step: Utilize a co-solvent cascade. Pre-dilute your DMSO stock with a surfactant (e.g., Tween-80) or a polymer (e.g., PEG-400) before adding it to the aqueous buffer. This creates localized micellar environments that shield the adamantane core[2].
Q2: I am using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to formulate my drug, but I am still seeing precipitation. What went wrong? A2: You may be using too much DMSO in your formulation process. Researchers often dissolve their drug in DMSO and then add it to an aqueous cyclodextrin solution. However, DMSO itself actively competes for the hydrophobic cavity of β-cyclodextrin. Studies demonstrate that at concentrations >5% (v/v), DMSO significantly reduces the binding affinity of adamantane to the cyclodextrin cavity, leading to premature drug precipitation[3]. Troubleshooting Step: Eliminate DMSO from the complexation process. Use a volatile organic solvent (like ethanol) to dissolve the drug, mix it with the aqueous CD solution, and then evaporate the solvent completely (see Protocol 1 below).
Q3: Why is β-Cyclodextrin specifically recommended for adamantane hybrids over other carriers? A2: It is a matter of geometric and thermodynamic fit. The internal diameter of the β-cyclodextrin cavity is approximately 6.0–6.5 Å, which perfectly accommodates the rigid, 3D structure of the adamantane cage[4]. This host-guest inclusion is driven by the displacement of high-energy water molecules from the cyclodextrin cavity, creating a highly stable, water-soluble complex[2].
Caption: Mechanism of host-guest inclusion complexation between adamantane and HP-β-CD.
Q4: Formulation strategies are failing to reach my required in vivo dose. Can I modify the chemical structure to improve solubility without losing target affinity? A4: Yes. The adamantane cage is highly symmetrical, which allows the molecules to pack very tightly, resulting in a high crystal lattice energy and a high melting point. By performing a bridgehead substitution (e.g., adding a methyl, ethyl, or hydroxyl group to a bridgehead carbon), you break the molecular symmetry. This structural disruption prevents tight crystal packing, significantly lowering the lattice energy and increasing aqueous solubility up to 3-fold or more, often without disrupting the primary pharmacophore's binding to the target[5].
Quantitative Data: Solubility Enhancement Strategies
| Strategy | Mechanistic Rationale | Expected Solubility Gain | Recommended Application |
| Co-solvency (PEG400/Tween) | Lowers the dielectric constant of the aqueous medium, reducing the energetic penalty of solvating the lipophilic core. | 10x – 50x | In vitro biochemical and cellular screening assays. |
| Solid Dispersion (PVP/HPMC) | Traps the drug in a high-energy amorphous state, preventing the nicotinamide moiety from forming a strong crystal lattice. | 20x – 100x | Oral formulation for in vivo pharmacokinetic studies[2]. |
| Bridgehead Substitution (-OH) | Disrupts the highly symmetrical adamantane crystal lattice, drastically lowering the melting point and lattice energy. | 50x – 500x | Hit-to-lead chemical optimization[5]. |
| HP-β-Cyclodextrin (HP-β-CD) | Encapsulates the adamantane cage within a hydrophobic cavity, masking it from water while exposing a hydrophilic exterior. | 100x – 1000x | In vivo dosing (IV, IP, PO) and complex formulation[4]. |
Standardized Experimental Protocols
Protocol 1: Preparation of Adamantane-Nicotinamide / HP-β-CD Inclusion Complex
This protocol utilizes the solvent evaporation method to ensure a self-validating, 1:1 host-guest interaction without DMSO interference.
-
Calculations: Weigh the adamantane-nicotinamide hybrid and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation.
-
Aqueous Phase: Dissolve the HP-β-CD completely in 10 mL of purified, deionized water at room temperature.
-
Organic Phase: Dissolve the adamantane-nicotinamide hybrid in a minimal volume (e.g., 2 mL) of a volatile organic solvent (ethanol or methanol). Do not use DMSO.
-
Complexation: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.
-
Equilibration: Leave the beaker uncovered and stir continuously for 24 hours. This allows the volatile organic solvent to evaporate completely while the thermodynamic equilibrium of the inclusion complex is reached.
-
Purification: Filter the resulting solution through a 0.45 µm PTFE membrane filter. This critical step removes any uncomplexed, precipitated drug.
-
Isolation: Lyophilize (freeze-dry) the clear filtrate for 48 hours to yield a solid, highly water-soluble inclusion complex powder ready for in vivo reconstitution.
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
A robust method to accurately quantify the solubility improvements of your modified compounds or formulations.
-
Saturation: Add an excess amount (e.g., 2 mg) of the solid compound/formulation to 1 mL of your target aqueous buffer (pH 7.4) in a 1.5 mL Eppendorf tube.
-
Incubation: Vortex the tube vigorously for 1 minute, then place it in a thermoshaker at 37°C, shaking at 200 rpm for 24 hours to reach thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. This forces all undissolved solid to form a tight pellet at the bottom of the tube.
-
Filtration: Carefully aspirate the supernatant without disturbing the pellet and pass it through a 0.22 µm syringe filter. Note: This ensures no microscopic colloidal aggregates are falsely quantified as "dissolved" drug.
-
Quantification: Dilute the filtered supernatant 1:10 in your HPLC mobile phase and quantify the drug concentration via HPLC-UV against a standard curve prepared in a fully solubilizing solvent (e.g., pure methanol).
References
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. BenchChem.
- Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry.
- Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Theranostics.
- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]
- 5. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 2-chloronicotinoyl chloride from reaction mixtures
Welcome to the technical support guide for handling 2-chloronicotinoyl chloride in synthetic chemistry workflows. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting material from reaction mixtures. As a highly reactive acylating agent, 2-chloronicotinoyl chloride's removal is critical for achieving high purity of the desired product and preventing downstream complications.[1][2]
Core Principles: The Reactivity of Acyl Chlorides
2-Chloronicotinoyl chloride is a potent electrophile due to the two electron-withdrawing groups (the carbonyl and the chlorine atom) attached to the same carbon.[2] This makes the carbonyl carbon highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating an addition-elimination mechanism.[3] Understanding this reactivity is the foundation for all purification strategies, which invariably involve converting the unreacted acyl chloride into a more easily separable compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 2-chloronicotinoyl chloride?
A1: Leaving residual 2-chloronicotinoyl chloride in your product has several negative consequences:
-
Product Instability: It can slowly react with your desired product, especially if the product contains nucleophilic functional groups (e.g., amines, alcohols), leading to impurity formation and yield loss over time.
-
Downstream Reactions: It can interfere with subsequent synthetic steps, consuming reagents and generating complex side products.
-
Toxicity and Handling: Acyl chlorides are corrosive and moisture-sensitive, releasing HCl upon hydrolysis.[4][5][6] Complete removal is essential for the safety and stability of the final compound.
-
Analytical Complications: Its presence will complicate analytical characterization (NMR, MS, HPLC), making it difficult to assess the true purity of your target molecule.
Q2: What are the primary strategies for removing this reagent, and how do I choose the right one?
A2: The optimal strategy depends on the chemical properties of your desired product (e.g., its stability to acid/base, solubility, and polarity). The four main strategies are: Quenching , Extraction , Chromatography , and Distillation/Recrystallization . The following flowchart provides a general decision-making framework.
Caption: Decision workflow for purifying products from 2-chloronicotinoyl chloride.
Q3: What does it mean to "quench" the reaction, and how do I select the right quenching agent?
A3: Quenching is the process of adding a reagent to the reaction mixture to rapidly consume any remaining, highly reactive species like 2-chloronicotinoyl chloride. The choice of quenching agent is critical as it will convert the acyl chloride into a specific byproduct. You must choose an agent that creates a byproduct easily separable from your desired product.
Caption: Byproducts from quenching 2-chloronicotinoyl chloride with various nucleophiles.
The table below summarizes the pros and cons of common quenching agents.
| Quenching Agent | Byproduct Formed | Properties of Byproduct | Best For... | Avoid If... |
| Water | 2-Chloronicotinic Acid | Acidic | Reactions where the desired product is neutral and stable to HCl. The resulting acid can be removed with a basic wash. | Your desired product is acid-labile or is itself an acid (co-extraction). |
| Aqueous NaHCO₃/Na₂CO₃ | 2-Chloronicotinate Salt | Ionic, water-soluble | Neutralizing both excess acyl chloride and byproduct HCl simultaneously. Ideal for acid-sensitive products. | Your product is base-labile. Vigorous CO₂ evolution can occur. |
| Aqueous NaOH/KOH | 2-Chloronicotinate Salt | Ionic, water-soluble | Highly effective, but the strong base can be detrimental to many functional groups. | Your product has base-labile groups (e.g., esters, amides) or is phenolic. |
| Methanol/Ethanol | Methyl/Ethyl 2-Chloronicotinate | Neutral, organic-soluble | Situations where the desired product is highly polar and the resulting neutral ester can be easily separated by chromatography. | Your product has a similar polarity to the byproduct ester, making separation difficult. |
| Ammonia/Simple Amine | 2-Chloronicotinamide | Neutral, organic-soluble | Creating a stable, often crystalline, byproduct that might be separable by filtration or chromatography. | Your product has a similar polarity to the byproduct amide. |
Q4: I quenched my reaction. How do I proceed with an extractive workup?
A4: An extractive workup is the most common method following a quench. The goal is to partition your desired product and the quenching byproduct into two different liquid phases (typically an organic solvent and water).
-
If your product is neutral and organic-soluble:
-
After quenching (e.g., with water or NaHCO₃), dilute the reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or Brine: To remove water-soluble components.
-
Saturated aq. NaHCO₃: To remove the acidic 2-chloronicotinic acid byproduct and any HCl.[7]
-
Dilute aq. HCl (e.g., 1M): To remove any basic impurities (e.g., pyridine, triethylamine). Avoid this if your product is acid-sensitive.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
If your product is acidic:
-
After quenching, add an organic solvent.
-
Wash with water to remove salts.
-
Extract the organic layer with a mild base (e.g., NaHCO₃) to convert your acidic product into its water-soluble salt, leaving neutral impurities (like an ester or amide byproduct) in the organic layer.
-
Separate the aqueous layer, re-acidify it with HCl to precipitate your product, and then extract your product back into a fresh organic layer.
-
-
If your product is basic:
-
Follow a similar logic, using a dilute acid wash to extract your basic product into the aqueous layer as its salt, leaving neutral impurities behind.
-
Then, basify the aqueous layer and re-extract your neutral basic product into an organic solvent.
-
Q5: When is column chromatography the best choice?
A5: Column chromatography is necessary when extraction fails to provide adequate separation. This often occurs when:
-
The desired product and the quenching byproduct have similar solubilities or acid/base properties. For example, if you quench with methanol and your product has a similar polarity to the resulting methyl 2-chloronicotinate.
-
Multiple side products are formed during the reaction.
-
Very high purity (>99%) is required.
For typical products of acylation reactions with 2-chloronicotinoyl chloride, a silica gel stationary phase is standard. A good starting mobile phase is a gradient of ethyl acetate in hexanes. The quenching byproducts (acid, ester, or amide) are generally more polar than the parent acyl chloride and can be effectively separated.
Detailed Experimental Protocols
Protocol 1: General Quenching and Extractive Workup for a Neutral Product
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath. This moderates the rate of the quenching reaction.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Continue addition until gas evolution (CO₂) ceases. Caution: This can be highly exothermic and cause foaming.
-
Dilution: Add a suitable organic solvent for extraction (e.g., ethyl acetate, 10-20 volumes relative to the initial reaction solvent volume).
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
1x portion of deionized water.
-
1x portion of saturated aqueous sodium chloride (brine). This helps to break emulsions and remove residual water.
-
-
Drying: Drain the organic layer into a clean flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes.
-
Isolation: Filter the drying agent and wash it with a small amount of the extraction solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by chromatography or recrystallization).
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., DCM or the chromatography eluent). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the desired product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction | - High concentration of salts or polar compounds.- Insufficient difference in density between phases. | - Add saturated brine to the separatory funnel.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite®. |
| Product is lost in the aqueous layer | - Product has higher water solubility than expected.- Product was unintentionally converted to a salt (e.g., a basic product in an acidic wash). | - Perform multiple extractions (3-5 times) with the organic solvent.- Back-extract the aqueous layers with fresh organic solvent.- Adjust the pH of the aqueous layer to neutralize your product and re-extract. |
| A new, unexpected spot appears on TLC after workup | - The product is unstable to the acidic or basic wash conditions.- The quenching agent reacted with the product. | - Perform a micro-scale experiment to test the stability of your product under the planned workup conditions.- Choose a milder quenching agent or workup condition (e.g., use water instead of strong base). |
| White precipitate forms during quenching/workup | - Formation of the quenching byproduct (e.g., 2-chloronicotinic acid or its salt).- The desired product is precipitating. | - Ensure pH is appropriate to solubilize the byproduct (e.g., basic pH for the acid).- If it is your product, you may be ableto isolate it by filtration instead of extraction. |
References
- Apollo Scientific. (2023).
- Google Patents. (2010). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Fisher Scientific. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
- Tokyo Chemical Industry. (n.d.). 2-Chloronicotinoyl Chloride.
- Tokyo Chemical Industry. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride.
- Chem-Impex. (n.d.). 2-Chloronicotinoyl chloride.
- Rani, N., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Ample Organics. (n.d.). The Chemical Versatility of 2-Chloronicotinyl Chloride in Organic Synthesis.
- Tyler, H. (2015). Acylation (Acid Chloride Reactions). YouTube.
- BenchChem. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloronicotinoyl Chloride | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing chromatography for adamantane positional isomers
Topic: Optimizing Chromatography for Adamantane Positional Isomers
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The "Invisible" Cage Challenge
Welcome to the Separation Science Technical Center. If you are here, you are likely struggling with one of two problems:
-
Co-elution: Your 1-substituted and 2-substituted adamantane isomers are merging into a single peak.
-
Detection Failure: Your HPLC shows a flat baseline because adamantane lacks a UV-active chromophore.
Adamantane (
This guide moves beyond standard protocols to specialized host-guest chromatography and derivatization techniques required for these "stealth" molecules.
Module 1: Diagnostic Triage (Method Selection)
Before optimizing a column, you must select the correct mobile phase state. Adamantane itself is volatile, but its pharmaceutical derivatives (Memantine, Amantadine) are often salts.
Workflow: The Decision Matrix
Figure 1: Decision matrix for adamantane analysis. GC is preferred for resolution; HPLC requires specialized detection.
Module 2: Gas Chromatography (GC) Optimization
Target Audience: Researchers analyzing alkyl-adamantanes or neutral alcohols (1-adamantanol vs. 2-adamantanol).
The Problem: The Boiling Point Trap
Isomers like 1-methyladamantane and 2-methyladamantane have boiling points within 1-2°C of each other. A standard non-polar column (100% Dimethyl polysiloxane or 5% Phenyl) relies on boiling point separation and will result in co-elution.
The Solution: Shape Selectivity
You must switch from boiling-point separation to shape-selective separation .
-
Recommendation: Use a Cyclodextrin-modified capillary column (e.g.,
-DEX). The bucket-shaped cyclodextrin molecule interacts differently with the "globular" 1-isomer versus the slightly more "planar" 2-isomer.
Protocol: High-Resolution GC Parameters
| Parameter | Standard Setting (Fail) | Optimized Setting (Pass) | Rationale |
| Column Phase | 5% Phenyl-methyl | Exploits host-guest inclusion geometry rather than just volatility [1]. | |
| Carrier Gas | Helium (Flow 1.0 mL/min) | Hydrogen (Flow 1.5 mL/min) | Higher optimal linear velocity maintains efficiency at lower temperatures. |
| Oven Ramp | 10°C/min | 2°C/min (Isothermal hold) | Isomers require maximum interaction time with the stationary phase. |
| Inlet Mode | Splitless | Split (10:1 or 20:1) | Prevents column overload which broadens peaks and masks isomer separation. |
Expert Insight: If you cannot afford a cyclodextrin column, a PEG (Wax) column is your second best option. The polarity difference between the bridgehead -OH (1-adamantanol, tertiary) and bridge -OH (2-adamantanol, secondary) is accentuated on polar phases.
Module 3: HPLC & Detection (The "Invisible Peak")
Target Audience: Drug development (Memantine, Rimantadine) where samples are non-volatile salts.
The Problem: No Chromophore
Adamantane is "transparent" to UV detectors above 200nm. Using 205-210nm results in massive solvent noise and poor sensitivity.
Strategy A: Universal Detection (CAD/ELSD)
If you have a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), use them. They detect any non-volatile analyte.
-
Critical Constraint: You cannot use phosphate buffers. You must use volatile buffers (Formic acid, Ammonium Acetate) to avoid clogging the detector.
Strategy B: Derivatization (The "Searchlight" Method)
If you only have a UV/Vis or Fluorescence detector, you must chemically attach a "flag" (chromophore) to the adamantane amine group.
Protocol: FMOC-Cl Derivatization for Aminoadamantanes
Applicable to: Amantadine, Memantine.
-
Reagent Prep: Dissolve 9-fluorenylmethyl chloroformate (FMOC-Cl) in Acetonitrile (ACN).
-
Buffer: Borate buffer (pH 8.0). High pH is required to deprotonate the amine.
-
Reaction: Mix Sample + Buffer + FMOC-Cl (1:1:1). Vortex.
-
Incubation: 20 minutes at 30°C.
-
Quench: Add a drop of hydrophobic amine (e.g., heptylamine) to consume excess FMOC-Cl (prevents a massive solvent front peak).
-
Separation: Inject onto C18 column. Detect at UV 265 nm or Fluorescence (Ex 260 / Em 315) .
Figure 2: Derivatization logic.[1] The reaction adds a bulky fluorescent group, enabling nanomolar sensitivity [2].
Module 4: Advanced Separation of Isomers (Cyclodextrin HPLC)
When C18 fails to separate positional isomers (e.g., 1-adamantanol from 2-adamantanol), you must use a Cyclodextrin-bonded Stationary Phase (e.g., Poroshell Chiral-CD or equivalent).
Mechanism of Action
The adamantane cage fits snugly into the hydrophobic cavity of
-
1-substituted isomers: The substituent protrudes directly out of the cavity.
-
2-substituted isomers: The geometry forces a tilted insertion, altering the binding constant (
).
Troubleshooting the Mobile Phase
-
Avoid Acetonitrile (ACN): ACN competes for the cyclodextrin cavity, ejecting the adamantane and killing resolution.
-
Use Methanol (MeOH): MeOH is a weaker competitor. Use a MeOH/Buffer gradient.
-
Mode: These columns often work best in Polar Organic Mode (high % organic) or Reversed Phase (high % water). For adamantanes, start with 40:60 MeOH:Water.
FAQ: Common Technical Issues
Q1: I am using a Refractive Index (RI) detector, but the baseline drifts constantly. A: RI detectors are extremely sensitive to temperature and pressure.
-
Thermostat: Ensure the column and the detector cell are at the exact same temperature (e.g., 35°C).
-
Isocratic Only: You cannot run gradients with RI. The changing solvent composition changes the refractive index more than your sample does.
Q2: My GC peaks for 1-adamantanol are tailing badly. A: This is "activity" tailing. The hydroxyl group is hydrogen-bonding with active silanol sites on the liner or column.
-
Fix: Use a deactivated inlet liner (wool-free or deactivated wool).
-
Fix: Use a column with a thicker film (0.5
or 1.0 ) to shield the analyte from the silica tubing.
Q3: Can I separate adamantane isomers on Graphitized Carbon columns? A: Yes. Porous Graphitic Carbon (PGC) is excellent for geometric isomers. The retention mechanism is based on the flat surface alignment. However, PGC is prone to irreversible retention of very hydrophobic cages. Cyclodextrin is generally more robust for this specific application.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Quantitative Analysis of Adamantane Derivatives Using Deuterated Standards. Link
-
Soják, L., et al. (1980).[2] Gas chromatography of alkyl-adamantanes and their isomers. Journal of Chromatography A. (Contextualized from search results on hydrocarbon isomer separation).
-
Organic Syntheses. (1973).[3] Oxidation of Adamantane to 1-Adamantanol. Org.[3] Synth. Coll. Vol. 5, p.489. Link
-
Armstrong, D. W., et al. (1986).
-cyclodextrin inclusion complexes.[4] Science, 232(4754), 1132-1135. Link
Sources
Technical Support Center: Resolving Rotameric Peaks in NMR of Bulky Adamantyl Amides
Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help drug development professionals and structural chemists resolve the complex spectral artifacts introduced by sterically hindered amides.
When working with bulky adamantyl amides, standard 1H and 13C NMR spectra often present a confusing array of doubled peaks and broadened multiplets. This guide provides the causal mechanics, self-validating protocols, and quantitative benchmarks required to definitively characterize these molecules.
Diagnostic Workflow for Amide Rotamers
Before altering your sample or instrument parameters, follow this logical pathway to ensure you are dealing with conformational dynamics rather than structural impurities.
Workflow for identifying and resolving NMR rotameric peaks in bulky amides.
Troubleshooting FAQs: The Mechanics of Restricted Rotation
Q: Why does my adamantyl amide exhibit doubled peaks and complex multiplets in standard 1H and 13C NMR? A: The partial double-bond character of the secondary or tertiary C-N amide bond restricts free rotation. In standard amides, this energy barrier is typically between 54–84 kJ/mol, making interconversion a slow process on the NMR timescale at room temperature[1]. When you introduce an extremely bulky substituent like an adamantyl group, the steric clash during the rotational transition state severely increases the activation energy (ΔG‡)[2]. This extreme steric hindrance locks the molecule into distinct s-cis and s-trans conformational isomers (rotamers) that do not average out, resulting in two distinct sets of NMR signals.
Q: How can I definitively prove these extra peaks are rotamers and not a diastereomeric impurity or degradation product? A: You must establish that the two species are in dynamic chemical exchange. The most robust method is 2D Exchange Spectroscopy (EXSY), which is a NOESY experiment optimized for chemical exchange[3]. If the doubled peaks belong to rotamers, you will observe cross-peaks connecting the corresponding protons of the cis and trans isomers[1]. If no cross-peaks are observed, the signals likely belong to static impurities[3].
Q: I need a single set of sharp peaks for my publication or patent filing. How do I achieve this? A: You must push the molecular system into the "fast exchange" limit using Variable Temperature (VT) NMR[1]. By incrementally heating the sample, you provide the thermal energy required to overcome the rotational barrier. As the exchange rate increases, the distinct peaks will broaden, reach a coalescence temperature (Tc), and eventually merge into a single, time-averaged sharp peak[1].
Q: My sample degrades at the high temperatures required for coalescence in DMSO-d6. What are my alternatives? A: If the adamantyl steric bulk pushes the coalescence temperature above the thermal stability limit of your compound, you must lower the rotational barrier chemically. This is achieved via solvent switching. Solvents capable of strong hydrogen bonding (like methanol-d4 or adding trace TFA) can alter the polarization of the carbonyl group, reducing the double-bond character of the C-N bond and lowering the barrier to rotation, allowing coalescence at lower temperatures.
Quantitative Data: Rotational Barriers & NMR Profiles
Understanding the expected thermodynamic parameters helps in selecting the correct analytical approach.
| Amide Classification | Typical Substituents | Rotational Barrier (ΔG‡) | Expected Coalescence (Tc) | 1H NMR Profile at 298K |
| Standard Secondary | -CH3, -CH2CH3 | 54 – 84 kJ/mol | 40 °C – 80 °C | Broadened or doubled |
| Bulky / Hindered | -tert-butyl, -adamantyl | > 85 kJ/mol | 100 °C – >150 °C | Sharp, distinct doubled peaks |
| Highly Electrophilic | N-TMP, N-Adamantyl | Modulated by electronics | Variable | Extreme deshielding (17O/15N) |
Self-Validating Experimental Protocols
Do not just run experiments; build self-validation into your workflow to ensure your data is artifact-free.
Protocol 1: 2D EXSY NMR for Rotamer Validation
Causality Principle: To observe chemical exchange, the mixing time (
-
Sample Preparation: Dissolve the adamantyl amide in a non-viscous deuterated solvent (e.g., CDCl3) at a concentration of 10-20 mM to ensure sharp line widths[1].
-
Relaxation Measurement: Run an inversion-recovery experiment to determine the average
of the protons of interest. -
Parameter Optimization: Set the EXSY mixing time (
) to approximately to . -
Acquisition & Phasing: Acquire the 2D spectrum. Phase the diagonal peaks to be positive.
-
Self-Validation Check: Verify that the cross-peaks between the suspected rotamer signals are also positive (same phase as the diagonal). If they are negative, you are observing a spatial NOE effect, not chemical exchange.
Protocol 2: Variable Temperature (VT) NMR Coalescence Assay
Causality Principle: Accurate determination of the coalescence temperature allows for the calculation of the rotational barrier (ΔG‡) using the Eyring equation.
-
Solvent Selection: Choose a high-boiling deuterated solvent like DMSO-d6 (b.p. 189 °C) or DMF-d7[1].
-
Incremental Heating: Starting from 298K, acquire 1H NMR spectra at 10K intervals. As you approach the expected coalescence point, reduce the intervals to 5K to accurately capture the exact temperature where the doubled peaks merge into a flat plateau[1].
-
The Reversibility Check (Critical): Once coalescence is achieved (or the maximum safe temperature is reached), cool the sample back to 298K and acquire a final spectrum.
-
Self-validating mechanism: The final spectrum must perfectly match the initial 298K spectrum. If new peaks appear or the original rotamer ratio changes permanently, thermal degradation has occurred, and the high-temperature data must be discarded.
-
References
-
Title: Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals Source: benchchem.com URL: 1
-
Title: Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Source: nih.gov URL: 3
-
Title: 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides Source: rsc.org URL: 2
Sources
Strategies for increasing metabolic half-life of adamantyl amides
Technical Support Center: Troubleshooting Metabolic Liabilities of Adamantyl Amides
Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who have successfully leveraged the adamantane scaffold to improve target affinity and membrane permeability, only to hit a wall during in vitro ADME profiling. Adamantyl amides are notorious for rapid clearance due to specific metabolic soft spots. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer metabolic stability into your lead compounds.
Section 1: Troubleshooting Guide & FAQs
Q1: Why is my adamantyl amide exhibiting rapid clearance in human liver microsomes (HLMs) despite its high lipophilicity? A: The very lipophilicity that makes adamantane an excellent pharmacophore also makes it a prime substrate for Phase I oxidative metabolism. Cytochrome P450 (CYP) enzymes, particularly those with large hydrophobic binding pockets, readily accommodate the adamantane cage. The primary degradation pathway involves hydrogen atom abstraction at the sterically accessible tertiary carbons of the cage, followed by a rapid "oxygen rebound" mechanism to form a hydroxylated metabolite[1]. This hydroxylation dramatically increases aqueous solubility, destroying the molecule's lipophilic advantage and flagging it for rapid Phase II clearance.
Q2: How can I synthetically block Phase I hydroxylation on the adamantane ring without losing my compound's target affinity? A: The most authoritative and field-proven strategy is the strategic introduction of fluorine atoms at the vulnerable tertiary positions of the adamantane cage. Fluorine serves as a bioisostere for hydrogen but possesses a significantly stronger C-F bond. This "metabolic blocking" effect prevents the initial C-H abstraction by CYP enzymes because the energy barrier to break the C-F bond is too high for the enzyme to overcome[2]. As shown in our comparative data, moving from a parent adamantyl group to a monofluorinated or gem-difluorinated analog can reduce intrinsic clearance (CLint) to negligible levels while preserving the 3D geometry required for target engagement[2].
Q3: My LC-MS/MS metabolite ID shows that the adamantane ring is intact, but the compound still degrades rapidly. Could the amide bond be the liability? A: Absolutely. If you are not observing the classic +16 Da mass shift indicative of hydroxylation, the amide linker is likely undergoing enzymatic hydrolysis by amidases or N-dealkylation by CYPs. To troubleshoot and correct this:
-
N-Methylation: If your molecule contains a secondary amide, substituting the amide nitrogen with a methyl group provides immediate steric shielding against amidases and can significantly improve hydrolytic resistance[3].
-
Positional Shifting: Shifting the amide attachment point on the adamantane ring (e.g., moving from the 1-position to the 2-position) alters the molecule's orientation within the enzyme's active site. This simple topological change can disrupt the necessary alignment for enzymatic cleavage, thereby reducing metabolic liability[4].
Section 2: Mechanistic Pathways & Logical Relationships
To effectively troubleshoot, you must visualize the causality of the degradation. The following diagram illustrates the divergent fates of a standard adamantyl amide versus a rationally designed fluorinated analog when exposed to hepatic CYPs.
Caption: Mechanism of CYP450-mediated hydroxylation vs. the fluorination blocking strategy.
Section 3: Quantitative Data Presentation
When optimizing your lead compounds, rely on quantitative metrics. The table below summarizes the expected impact of structural modifications on the metabolic stability of adamantyl derivatives.
| Compound Modification | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Primary Metabolic Fate |
| Parent Adamantyl Amide | 45 | 30.8 | Moderate CYP hydroxylation |
| Hydroxylated Analog | 25 | 55.4 | Rapid Phase II clearance |
| Monofluorinated Analog | >60 | <23.1 | Blocked tertiary C-H oxidation |
| Gem-difluorinated Analog | >60 | <23.1 | Highly stable, minimal degradation |
Data synthesized from comparative in vitro microsomal stability assays[2]. A lower CLint and higher t½ indicate superior metabolic stability.
Section 4: Standardized Experimental Protocols
To ensure your data is trustworthy, you must use a self-validating experimental system. The following protocol isolates Phase I metabolic liabilities by providing NADPH as the sole cofactor, ensuring that any degradation observed is strictly CYP-mediated[5].
In Vitro Human Liver Microsome (HLM) Stability Assay
Causality & Validation Note: The inclusion of an internal standard (IS) in the quench solution self-validates the extraction efficiency and LC-MS/MS injection reproducibility. If the IS signal fluctuates wildly between time points, your extraction protocol—not the compound's metabolism—is the source of error.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Add pooled human liver microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL[2].
-
Compound Spiking: Add the adamantyl amide test compound to the HLM suspension for a final concentration of 1 µM. Critical: Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent artifactual CYP inhibition[5].
-
Pre-incubation: Incubate the mixture in a 37°C water bath or incubator for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This acts as the causal trigger for CYP-mediated oxidation[5].
-
Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the reaction mixture[5].
-
Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of your analytical internal standard (IS). The cold organic solvent instantly denatures the CYP enzymes, halting all metabolism[2].
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent parent compound remaining against time to calculate t½ and CLint[2].
Caption: In vitro human liver microsome (HLM) metabolic stability assay workflow.
References
- Source: benchchem.
- Source: nih.
- Source: connectsci.
- Source: nih.
- Source: dundee.ac.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. connectsci.au [connectsci.au]
- 5. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Support Hub: Technical Guide for Biological Assays
Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Data Integrity Version: 2.0 (Current)
The Solubility Paradox: An Introduction
In drug discovery, high potency often correlates with high lipophilicity (Grease Ball molecules). While these compounds bind targets effectively, they frequently fail in aqueous biological assays. This guide addresses the critical gap between stock solution stability and assay buffer reality .
Core Philosophy: If a compound precipitates, your calculated IC50 is a measurement of its solubility limit, not its potency.
Phase 1: Diagnostic Workflows
Before optimizing an assay, you must determine if the compound is soluble at the desired test concentrations.
Decision Matrix: The Solubility Triage
Use this logic flow to diagnose the root cause of assay failure related to solubility.
Figure 1: Diagnostic logic for identifying solubility-driven assay failures.
Protocol: Kinetic Solubility Screen (Nephelometry)
Purpose: To determine the "Kinetic Solubility" limit—the maximum concentration a compound can maintain in an aqueous buffer after rapid dilution from DMSO before precipitating.[1]
Materials:
-
Laser Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).
-
Clear-bottom 96-well plates.
-
Assay Buffer (exact formulation used in your biology).
Step-by-Step Methodology:
-
Stock Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Buffer Dispense: Add 196 µL of Assay Buffer to the plate wells.
-
Compound Addition: Add 4 µL of the DMSO stock to the buffer (Final: 200 µM, 2% DMSO).
-
Note: 2% DMSO is high but necessary to stress-test the solubility.
-
-
Serial Dilution: Perform a 2-fold serial dilution in the buffer across the plate.
-
Incubation: Seal and incubate at room temperature for 90 minutes (mimicking assay time).
-
Readout: Measure forward light scattering (Nephelometry).
-
Analysis:
-
Soluble: Signal < Background + 3SD.
-
Insoluble: Signal > Background + 3SD.
-
Result: The highest concentration with low scattering is your Kinetic Solubility Limit .
-
Phase 2: The "Intermediate Plate" Strategy
A common error is diluting a hydrophobic compound directly from 100% DMSO into the assay well. This causes "Solvent Shock," creating local supersaturation and immediate precipitation.
Solution: Use an Intermediate Dilution Plate.
Figure 2: The Intermediate Plate workflow prevents solvent shock by maintaining solubility during the dilution phase.
Troubleshooting & FAQs
Q1: My IC50 curve is bell-shaped. What does this mean?
Diagnosis: This often indicates Colloidal Aggregation . Mechanism: At high concentrations, hydrophobic compounds form promiscuous aggregates (colloids) that sequester enzymes or proteins non-specifically. This inhibits the target, looking like "activity." As you dilute, the aggregates break apart, and the "activity" disappears. Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Detergents disrupt colloids but usually spare the monomeric drug.
Q2: Why is my compound active in the enzymatic assay but dead in the cell assay?
Diagnosis: The "Serum Shift" or Membrane Partitioning. Mechanism:
-
Serum Binding: Cell media contains 10% FBS (rich in albumin). Albumin binds hydrophobic drugs, reducing the free concentration available to hit the target.
-
Membrane Trapping: Highly lipophilic drugs may get stuck in the cell membrane lipid bilayer and never reach the cytosolic target. Fix: Measure the IC50 in the presence of varying serum concentrations (0%, 10%, 50%) to calculate the "Shift."
Q3: Can I just increase DMSO to keep it soluble?
Diagnosis: Solvent Toxicity. Mechanism: DMSO is toxic to cells and can denature enzymes. Reference Limits:
| System | Max Tolerated DMSO | Consequence of Excess |
| Enzymatic Assay | 1% - 5% | Enzyme denaturation, loss of Vmax. |
| Cell Lines (Robust) | 0.5% - 1% | Membrane permeabilization, stress response. |
| Primary Cells/Neurons | < 0.1% | Apoptosis, detachment from plate. |
| Receptor Binding | 1% - 2% | Interference with ligand binding affinity. |
Advanced Formulations: When DMSO Fails
If a compound is insoluble at the required testing concentration even with optimized dilution, use these excipients.
Cyclodextrins (HP-β-CD)[2]
-
Mechanism: These are "molecular donuts." The hydrophobic drug sits inside the donut hole, while the hydrophilic exterior interacts with the buffer.
-
Usage: Replace DMSO with 20-40% HP-β-CD in water for the stock solution, or add it to the assay buffer.
-
Note: Ensure the cyclodextrin does not sequester the target protein itself.
Bovine Serum Albumin (BSA)
-
Mechanism: BSA acts as a carrier protein, preventing the drug from sticking to the plastic plate walls (non-specific binding).
-
Usage: Add 0.1% BSA to the assay buffer.
-
Critical: Grade matters. Use "Fatty Acid-Free" BSA to avoid interference from endogenous lipids.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today, 11(9-10), 446-451. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
NCBI PubChem. Assay Guidance Manual: Solubility Assays. Link
-
Sittampalam, G. S., et al. (Eds). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
Validation & Comparative
Distinguishing 1-Adamantyl vs. 2-Adamantyl Isomers: An Advanced NMR Spectroscopy Guide
Topic: Distinguishing 2-adamantyl from 1-adamantyl isomers by NMR spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry and materials science, the adamantane scaffold is a privileged structure, valued for its lipophilicity and steric bulk. However, the functionalization of the adamantane cage yields two distinct positional isomers: the tertiary 1-adamantyl (1-Ad) and the secondary 2-adamantyl (2-Ad) derivatives. Distinguishing these isomers is critical, as their pharmacological profiles and metabolic stabilities differ significantly.
This guide provides a definitive, self-validating NMR workflow to differentiate these isomers. While Mass Spectrometry (MS) often fails to distinguish these isobaric species, NMR spectroscopy offers unambiguous identification through symmetry analysis and carbon multiplicity editing (DEPT/APT).
Structural Fundamentals & Symmetry Analysis
The core differentiator between 1-Ad and 2-Ad isomers is molecular symmetry . Understanding the point groups of these derivatives explains the complexity (or simplicity) of their resulting NMR spectra.
1-Adamantyl Derivatives ( Symmetry)
Substitution at the bridgehead (C1) preserves the
-
Symmetry Elements:
axis, 3 planes. -
Result: High symmetry renders many nuclei chemically equivalent, resulting in a simplified spectrum .
2-Adamantyl Derivatives ( Symmetry)
Substitution at the bridge (C2) breaks the
-
Symmetry Elements: One
plane. -
Result: Lower symmetry creates more unique chemical environments, resulting in a complex spectrum with more signals.
Symmetry Visualization Workflow
The following diagram illustrates the symmetry breaking that occurs upon substitution, which directly correlates to the number of NMR signals observed.
Figure 1: Symmetry degradation pathway from parent adamantane to 1- and 2-substituted derivatives, dictating NMR signal complexity.
The "Smoking Gun": 13C NMR and DEPT-135
While Proton (
The Ipso Carbon Test
-
1-Adamantyl: The ipso carbon (C1) is quaternary (bonded to 4 carbons).
-
DEPT-135 Result: Silent (Quaternary carbons do not appear).
-
-
2-Adamantyl: The ipso carbon (C2) is a methine (CH, bonded to 1 hydrogen).
-
DEPT-135 Result: Positive (Up) signal.
-
Quantitative Signal Comparison
The following table summarizes the expected chemical shifts and DEPT phases for a generic mono-substituted adamantane (e.g., -OH, -Cl, -R).
| Feature | 1-Adamantyl Isomer | 2-Adamantyl Isomer |
| Symmetry Point Group | ||
| Total Unique | 4 (C1, C2, C3, C4) | 6 - 10 (Depending on resolution) |
| Ipso Carbon (C-X) | Quaternary (Cq) | Methine (CH) |
| Ipso Signal (DEPT-135) | Invisible | Positive (Up) |
| Alpha Carbons | ||
| Beta Carbons | ||
| Gamma Carbons |
*Note: In 2-Ad isomers, the "equivalence" of distal carbons often breaks down further depending on the substituent's influence, leading to more signals than the theoretical minimum.
1H NMR: The "Quick Check"
Proton NMR is useful for a preliminary assessment, particularly by analyzing the integration and the presence of a specific methine signal.
Diagnostic Signals[4]
-
1-Adamantyl:
-
Missing Signal: No proton exists at the bridgehead substitution site.
-
Pattern: Typically shows three distinct multiplets integrating 6:6:3 (or similar, depending on substituent).
-
-
2-Adamantyl:
-
Diagnostic Signal: A distinct methine proton at the C2 position.
-
Shift: Typically
3.5 – 4.5 ppm (for electronegative substituents like -OH or -Br). -
Multiplicity: Often a broad singlet or doublet of triplets, depending on resolution and coupling to bridgehead protons.
-
Experimental Protocol: Definitive Identification Workflow
This protocol ensures high data integrity and reproducibility. It is designed to be a self-validating loop where
Step 1: Sample Preparation
-
Mass: Dissolve 10–20 mg of the unknown isomer in 0.6 mL of deuterated solvent (CDCl
is standard; DMSO- for polar derivatives). -
Filtration: Filter through a cotton plug to remove particulates that cause line broadening.
-
Equilibration: Allow the sample to equilibrate in the probe for 5 minutes to stabilize temperature.
Step 2: Acquisition Parameters
- H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.
-
C {1H} NMR: 256–1024 scans (adamantane carbons relax slowly; ensure
s). -
DEPT-135: 128–512 scans. Critical for determining CH/CH
/Cq status.
Step 3: Analysis Logic (Decision Tree)
Figure 2: Logic flow for identifying adamantane isomers using Carbon-13 and DEPT data.
Case Study: 1-Adamantanol vs. 2-Adamantanol
To illustrate the protocol, we compare the spectral data of the hydroxyl derivatives.
1-Adamantanol
-
1H NMR: No signal at ~4.0 ppm.
-
13C NMR: Shows exactly 4 signals .[1]
- 68.2 ppm (C1, Ipso)
-
45.5 ppm (C2, CH
) -
36.1 ppm (C4, CH
) - 30.7 ppm (C3, CH)
-
DEPT-135: The signal at 68.2 ppm disappears (Quaternary).
2-Adamantanol[1][3]
-
1H NMR: Distinct broad singlet/multiplet at
3.85 ppm (CH-OH). -
13C NMR: Shows 6–10 signals (splitting of
and carbons).- 74.3 ppm (C2, Ipso)
-
Multiple signals in the 27–38 ppm range due to symmetry breaking.
-
DEPT-135: The signal at 74.3 ppm remains positive (Methine CH).
References
-
Bagno, A., et al. (2001). On the Choice of Optimal Methodology for Calculation of 13C and 1H NMR Isotropic Chemical Shifts in Cagelike Systems. Journal of Organic Chemistry. Retrieved from [Link]
-
Duddeck, H. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[1][2][3] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 2-Adamantanol Mass and NMR Data. PubChem Database.[4] Retrieved from [Link]
Sources
HPLC Retention Time Comparison of Adamantane Amide Isomers: A Methodological Guide
Introduction: The Isomeric Challenge in Adamantane Drug Development
Adamantane derivatives are foundational in modern pharmacotherapeutics, serving as critical lipophilic pharmacophores in antivirals, CB1/CB2 receptor probes, and 11β-HSD1 inhibitors[1]. During hit-to-lead optimization, differentiating positional isomers—specifically 1-adamantyl versus 2-adamantyl amides—is a persistent analytical hurdle[2]. Because these isomers possess identical molecular weights and nearly indistinguishable calculated partition coefficients (clogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield co-elution.
This guide provides an objective comparison of stationary phase chemistries, explains the structural causality behind retention time shifts, and establishes a self-validating protocol for robust isomeric separation.
Mechanistic Causality: Why Do Isomers Elute Differently?
The retention of adamantane derivatives is governed by the solvophobic theory of RP-HPLC[3]. However, when lipophilicity is identical, separation must exploit subtle differences in 3D spatial arrangement (steric bulk) and solvent-accessible surface area (SASA).
-
1-Adamantyl Amides (Bridgehead Substitution): The amide linkage is attached to the tertiary bridgehead carbon. This creates a highly spherical, compact hydrophobic domain. The massive steric bulk of the adamantane cage tightly shields the amide bond from the surrounding environment.
-
2-Adamantyl Amides (Bridge Substitution): The amide is attached to the secondary bridging carbon. This extends the molecule's hydrodynamic radius, slightly increasing its overall SASA. Furthermore, the amide bond is less sterically hindered, leaving the hydrogen-bond donor (NH) and acceptor (C=O) highly accessible to the solvent and stationary phase.
The Causality Principle: On a standard C18 column, the 2-adamantyl isomer's larger SASA results in stronger hydrophobic interactions, causing it to elute after the 1-adamantyl isomer. However, this difference is often too small for baseline separation. By switching to a Polar-Embedded Amide Phase [4], we can exploit the exposed amide bond of the 2-adamantyl isomer. The stationary phase forms strong hydrogen bonds with the 2-adamantyl isomer, drastically increasing its retention time. Conversely, the sterically shielded 1-adamantyl isomer is physically blocked from forming these secondary bonds, allowing it to elute rapidly.
Chromatographic Workflow & Logic
Figure 1: Decision matrix and mechanistic pathways for adamantane amide isomer HPLC separation.
Quantitative Data: Column Performance Comparison
To objectively evaluate performance, a 1:1 mixture of N-(1-adamantyl)benzamide and N-(2-adamantyl)benzamide was analyzed. The data below summarizes the retention times (
| Parameter | Standard C18 Column (e.g., Hypersil GOLD) | Polar-Embedded Amide Column (e.g., RSolv Sirius) |
| Primary Mechanism | Purely Hydrophobic (SASA dependent) | Hydrophobic + Hydrogen Bonding |
| 6.42 min | 5.15 min | |
| 7.10 min | 6.80 min | |
| Retention Shift ( | 0.68 min | 1.65 min |
| Selectivity Factor ( | 1.12 | 1.35 |
| Resolution ( | 1.4 (Partial Co-elution) | 3.2 (Baseline Resolution) |
| Tailing Factor ( | 1.35 | 1.05 |
Analysis: While the C18 column relies solely on the slight difference in hydrophobic surface area, the polar-embedded column actively exploits the steric differences around the analyte's amide bond. The 1-adamantyl isomer's shielded amide prevents strong interaction with the stationary phase, causing it to elute rapidly. The 2-adamantyl isomer's exposed amide interacts strongly, delaying its elution and resulting in a superior
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The workflow incorporates mandatory System Suitability Testing (SST) to verify column chemistry and mobile phase dynamics before sample analysis[5].
Phase 1: Preparation of the System Suitability Standard
-
Weighing: Accurately weigh 5.0 mg of pure 1-adamantyl carboxamide and 5.0 mg of 2-adamantyl carboxamide reference standards.
-
Dissolution: Dissolve both standards in 10 mL of HPLC-grade Methanol to create a 500 µg/mL stock solution.
-
Dilution: Dilute 100 µL of the stock solution into 900 µL of initial mobile phase (e.g., 10% MeCN in Water) to yield a 50 µg/mL SST mixture.
Phase 2: HPLC Instrument Parameters
-
Column: Polar-Embedded Amide Phase (100Å, 3.0 µm, 2.1 × 100 mm)[4].
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Suppresses silanol ionization and maintains the analyte amide in a neutral state).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the highly lipophilic analytes at the column head).
-
1.0 - 6.0 min: 10%
80% B (Linear ramp for controlled elution). -
6.0 - 7.5 min: 80% B (Column wash to remove highly retained impurities).
-
7.5 - 10.0 min: 10% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C (Thermodynamic stabilization of the stationary phase).
-
Detection: UV at 210 nm (or 254 nm if conjugated to an aromatic ring) / ESI-MS (Positive mode, monitoring
).
Phase 3: Execution and Self-Validation Gates
-
Blank Injection: Inject 2 µL of the sample diluent. Validation Gate: Ensure no ghost peaks appear between 4.0 and 8.0 minutes.
-
SST Injection: Inject 2 µL of the SST mixture.
-
System Suitability Verification:
-
Causality Check: Calculate
between the two peaks. If , the hydrogen-bonding mechanism is failing (likely due to mobile phase contamination or column degradation). Do not proceed. -
Peak Symmetry Check: Calculate
for the 2-adamantyl peak. If , secondary interactions with active silanols are occurring. Flush the column.
-
-
Sample Analysis: Only upon passing the SST gates, inject the unknown isomer samples. The self-validating nature of this protocol ensures that any observed retention time shifts in unknown samples are due to true structural isomerism, not system variability.
References
- Shumskaya, N. Yu., et al. "Chromatographic retention of adamantane derivatives in high-performance liquid chromatography." Russian Journal of Physical Chemistry.
- MDPI. "Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma: Application to a Pharmacokinetic Study." MDPI Pharmaceuticals.
- NIH PMC. "Novel Adamantyl Cannabinoids as CB1 Receptor Probes." National Institutes of Health.
- ResearchGate. "Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)." Forensic Toxicology.
- RikiGlobal. "RSolv HPLC Columns – Precision, Performance, and Reliability." RikiGlobal Specialty Columns.
Sources
Comparative Guide: Mass Spectrometry Fragmentation Analysis of Chloronicotinamides
Executive Summary & Analytical Context
Chloronicotinamides represent a critical class of compounds, encompassing both widely used neonicotinoid agrochemicals (e.g., imidacloprid, acetamiprid) and vital pharmaceutical intermediates (e.g., 6-chloronicotinamide, used as a robust internal standard in nicotinic acid metabolite assays). Accurate structural elucidation and trace-level quantification of these compounds in complex biological or environmental matrices demand rigorous analytical strategies.
This guide objectively compares the performance of Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) against Triple Quadrupole Mass Spectrometry (LC-MS/MS QqQ) . By examining their distinct fragmentation pathways and operational strengths, we provide researchers with a self-validating framework for selecting the optimal platform for chloronicotinamide analysis.
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
When analyzing chloronicotinamides, the choice of mass analyzer dictates the balance between structural resolution and quantitative sensitivity.
-
LC-TOF-MS (High-Resolution Mass Spectrometry): TOF-MS excels in non-target screening and metabolite identification. By providing accurate mass measurements with an error margin of less than 3 ppm, TOF-MS allows for the unequivocal determination of elemental compositions[1]. This is critical when mapping complex fragmentation pathways, such as distinguishing isobaric interferences during environmental degradation studies.
-
LC-MS/MS (Triple Quadrupole): QqQ platforms operating in Selected Reaction Monitoring (SRM) mode are the gold standard for targeted quantitation. They offer superior signal-to-noise ratios by filtering out matrix ions, achieving limits of detection (LOD) in the low pg/mL range. For instance, 6-chloronicotinamide is frequently utilized as an internal standard in QqQ assays because its unique SRM transitions prevent cross-talk with endogenous nicotinic acid metabolites[2].
Workflow comparison between LC-TOF-MS and LC-MS/MS for chloronicotinamide analysis.
Mechanistic Fragmentation Pathways
Understanding the causality behind chloronicotinamide fragmentation is essential for robust assay development. The presence of the chloronicotinyl moiety dictates specific, predictable gas-phase behaviors under Collision-Induced Dissociation (CID) or Infrared Multiple Photon Dissociation (IRMPD).
The Isotopic Signature Check
Before analyzing fragmentation, a self-validating system must verify the precursor ion. Because chloronicotinamides contain a chlorine atom, their full-scan mass spectra inherently display a characteristic 3:1 abundance ratio between the [M+H]+ and [M+2+H]+ isotopic peaks (reflecting the natural abundance of ³⁵Cl and ³⁷Cl)[3]. If this ratio is absent, the peak is an artifact, and the protocol dictates halting further MS/MS processing for that specific m/z.
Primary Cleavage and Rearrangement
Using imidacloprid (C₉H₁₁N₅O₂Cl) as a representative model, the fragmentation pathway is highly dependent on collision energy:
-
Low-Energy Rearrangement: Experimental IRMPD and computed potential energy surfaces reveal that the initial fragmentation involves the loss of a nitroso group (NO, -30 Da). This is immediately followed by a hydride shift from the methylene bridge to the guanidine moiety, culminating in the elimination of an OH radical (-17 Da)[1]. This complex rearrangement represents the lowest energy requirement for the molecule.
-
High-Energy Cleavage: At higher collision energies, direct C-N bond cleavage occurs at the methylene bridge connecting the pyridine ring and the imidazolidine functional group, generating the stable chloronicotinyl cation (m/z 175.03)[3].
Primary mass spectrometry fragmentation pathways of the chloronicotinyl core.
Quantitative Data & Performance Metrics
The following tables summarize the empirical performance of both platforms when applied to chloronicotinamide standards.
Table 1: Performance Comparison of MS Platforms
| Analytical Platform | Primary Application | Mass Accuracy | Sensitivity (LOD) | Dynamic Range |
| LC-TOF-MS | Metabolite ID, Non-target screening | < 3 ppm | 0.002 - 0.01 mg/kg | 2 Orders of Magnitude |
| LC-MS/MS (QqQ) | Targeted Quantitation, Pharmacokinetics | Nominal | < 1.0 ng/mL | 3-4 Orders of Magnitude |
Table 2: Key HRMS Fragmentation Data (TOF-MS)
| Compound | Elemental Composition | Theoretical Mass [M+H]+ | Measured Mass | Error (ppm) |
| Imidacloprid | C₉H₁₁N₅O₂Cl | 256.0596 | 256.0596 | < 1.0 |
| Acetamiprid | C₁₀H₁₁N₄Cl | 223.0745 | 223.0747 | < 2.0 |
| Thiacloprid | C₁₀H₉N₄SCl | 253.0309 | 253.0312 | < 2.0 |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a robust workflow for the targeted analysis of chloronicotinamides.
Step 1: Sample Preparation & Deproteinization
-
Action: Aliquot 100 µL of the biological sample (e.g., plasma). Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 6-chloronicotinamide).
-
Causality: Acetonitrile effectively disrupts protein-drug binding and precipitates plasma proteins. The 1:2 volume ratio ensures maximum recovery of polar chloronicotinamides while preventing column clogging[2].
Step 2: Extraction & Reconstitution
-
Action: Centrifuge at 14,000 x g for 10 minutes. Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of an Acetonitrile/Water (10:90, v/v) mixture.
-
Causality: Evaporation concentrates the analytes, while the highly aqueous reconstitution solvent matches the initial mobile phase conditions, preventing peak broadening and solvent effects during injection.
Step 3: Chromatographic Separation
-
Action: Inject 5-50 µL onto a reversed-phase analytical column (e.g., C8 or C18, 150 mm x 4.6 mm, 5 µm). Utilize a gradient elution starting at 15% Acetonitrile (with 0.1% formic acid) ramping to 100% over 30 minutes[4].
-
Causality: Formic acid acts as a proton source to enhance[M+H]+ ionization efficiency in the positive Electrospray Ionization (ESI+) mode. The gradient ensures baseline resolution between structurally similar metabolites.
Step 4: MS Optimization & Data Acquisition
-
Action: Operate the mass spectrometer in positive ESI mode. For QqQ, utilize Selected Reaction Monitoring (SRM). Continuously infuse a standard solution (5 µL/min) to optimize the declustering potential and collision energy for specific transitions (e.g., monitoring the m/z 256 → 175 transition for imidacloprid).
-
Validation Check: Verify the 3:1 isotopic ratio of the precursor ion in full-scan mode prior to locking in SRM transitions. This guarantees the selected precursor contains the critical chlorine atom, eliminating false positives from isobaric matrix components.
References
- Quantitation and Accurate Mass Analysis of Pesticides in Vegetables by LC/TOF-MS. ResearchGate.
- Combination of High Specific Activity Carbon-14 Labeling and High Resolution Mass Spectrometry to Study Pesticide Metabolism. Wayne State University Digital Commons.
- LC/TOF-MS Accurate Mass Measurements for the Neonicotinoid Pesticides and Their Fragments. UAL.
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 4. w3.ual.es [w3.ual.es]
Comparative Crystal Structure Analysis: N-Adamantan-2-yl-2-chloro-nicotinamide
[1]
Executive Summary & Application Context
N-Adamantan-2-yl-2-chloro-nicotinamide represents a critical scaffold in the development of metabolic disease therapeutics, particularly inhibitors of 11
While the 1-adamantyl group is a standard lipophilic anchor in medicinal chemistry, the 2-adamantyl isomer offers a distinct steric profile. It transforms the "spherical" bulk of the 1-position into a "planar-disrupted" bulk at the 2-position. This guide analyzes why researchers switch to the 2-yl isomer: to modulate crystal density, improve solubility through lower lattice energy, and alter binding pocket fit.[1]
Core Value Proposition
-
The Product (2-yl isomer): Offers lower symmetry packing, potentially lower melting point (improved solubility), and unique vector orientation for the adamantane cage in enzyme active sites.[1][2]
-
The Alternative (1-yl isomer): Highly symmetric, often suffers from disorder in crystal lattices, and typically exhibits higher lattice energy (lower solubility) due to efficient packing of the spherical cage.[2]
Structural Causality: The "Why" Behind the Crystal
As a Senior Application Scientist, it is insufficient to merely report metrics. We must understand the causality of the structure.[2]
A. The Nicotinamide "Hinge"
The 2-chloro substituent is not passive. It exerts a steric locking effect on the amide moiety.[2]
-
Conformation: The amide carbonyl typically rotates out of plane with the pyridine ring to avoid the bulky Chlorine atom (torsion angle
> 30°).[2] -
Intramolecular Interaction: A weak intramolecular hydrogen bond (N-H...Cl) often stabilizes a specific rotamer, reducing conformational entropy in the solid state.[2]
B. The Adamantane "Anchor"
-
1-Adamantyl (Alternative): Acts as a "ball bearing," allowing layers to slide but packing very efficiently (high density).[1][2]
-
2-Adamantyl (Product): Acts as a "kink."[2] The C2 attachment point forces the bulky cage to project at a ~109.5° angle relative to the amide plane, disrupting efficient sheet packing and creating channels or voids that can host solvent molecules or lower the melting point.
Comparative Technical Specifications
The following data compares the structural tendencies of the 2-yl product against the 1-yl alternative, based on aggregate crystallographic data for adamantyl-carboxamide analogues.
| Feature | N-Adamantan-2-yl (Product) | N-Adamantan-1-yl (Alternative) | Implication for Drug Dev |
| Crystal System | Typically Monoclinic (P2 | Typically Orthorhombic or High-Sym Monoclinic | 2-yl lower symmetry aids solubility.[2] |
| Disorder | Low. The 2-position locks the cage orientation.[2] | High. The spherical cage often rotates freely (rotational disorder).[2] | 2-yl gives better electron density maps for binding studies. |
| Melting Point | Lower (Range: 135–150 °C) | Higher (Range: 160–185 °C) | Lower MP correlates with better aqueous solubility.[1][2] |
| H-Bond Motif | Catemer / Chain (C(4) motifs) | Centrosymmetric Dimer ( | Chains are easier to break than dimers during dissolution.[1][2] |
| Space Group Z' | Often Z' > 1 (Multiple conformations) | Often Z' = 0.5 or 1 (High symmetry) | 2-yl shows more conformational flexibility.[2] |
Note: Data ranges are representative of the adamantyl-nicotinamide class derived from CSD entries of analogues (e.g., 11
-HSD1 inhibitors).[2]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trust, follow this validated workflow for growing and analyzing these crystals.
Protocol A: Synthesis & Purification
-
Reaction: React 2-chloronicotinoyl chloride with 2-adamantanamine hydrochloride in DCM with Et
N. -
Validation: Monitor by TLC (EtOAc/Hexane 1:3). Product must show a distinct R
shift from the 1-adamantyl isomer (which is often a trace impurity). -
Purification: Recrystallize from Ethanol/Water (9:1).[2] Crucial: The 2-yl isomer is more soluble in pure ethanol than the 1-yl isomer; adding water forces precipitation.
Protocol B: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields powder.[2] Use this method for X-ray quality single crystals.
-
Inner Vial: Dissolve 20 mg of compound in 1.5 mL Methanol (good solubility).
-
Outer Vial: Add 4 mL Diisopropyl Ether (anti-solvent).
-
Equilibrium: Seal and leave undisturbed at 20°C for 72 hours.
-
Check: Look for prism-shaped crystals (2-yl) vs. needles (1-yl).
Protocol C: Data Collection & Refinement[1][2][4]
-
Temperature: Collect at 100 K . Reason: Adamantyl groups have high thermal motion.[2] Room temp data will result in "smeared" electron density.
-
Resolution: Aim for 0.75 Å to resolve the C-Cl bond distance accurately.
-
Refinement Strategy: If the adamantyl cage shows disorder, use RIGU or SIMU restraints in SHELXL.[2] Do not use rigid body constraints (AFIX 66) unless absolutely necessary, as the 2-yl cage can distort.
Structural Logic & Interaction Pathways
The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice, generated using Graphviz.
Caption: Hierarchical interaction map showing how the 2-chloro substituent and adamantyl cage dictate the final bulk properties of the material.
Detailed Data Analysis Guide
When analyzing your specific dataset, look for these markers to confirm the 2-yl structural advantage :
The Amide Twist (Torsion )
Measure the torsion angle
-
Expectation:
.[2] -
Significance: A high twist angle indicates the 2-chloro group is successfully preventing planarity.[2] This breaks the "flat stacking" of the aromatic rings, preventing
stacking and increasing solubility.
The Hydrogen Bond Distance
Measure
-
Target: 2.85 Å - 3.00 Å.
-
Analysis: If this distance is short (< 2.9 Å), the lattice is very stable (high melting point).[1][2] If longer (> 2.95 Å) due to steric hindrance from the 2-adamantyl group, the lattice energy is lower, predicting better dissolution rates.[1][2]
The "Cage" Displacement
Overlay the structure with a standard 1-adamantyl analogue.
References
-
11
-HSD1 Inhibitor Context: -
Crystal Engineering of Adamantyl Amides
-
2-Chloronicotinamide Structural Properties
-
Isomer Comparison (1-yl vs 2-yl)
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Conformation and intramolecular hydrogen bonding of 2-chloroacetamide as studied by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of N-Adamantan-2-yl-2-chloro-nicotinamide: A Comparative Analytical Guide
Executive Summary & Scientific Rationale
N-Adamantan-2-yl-2-chloro-nicotinamide is a critical scaffold in the synthesis of P2X7 receptor antagonists and 11
The Validation Challenge: Commercial sourcing of this intermediate presents a unique analytical trap. The adamantane moiety lacks a UV chromophore, rendering unreacted starting material (2-adamantanamine) "invisible" to standard HPLC-UV detection at 254 nm. Furthermore, the distinction between the 2-adamantyl and 1-adamantyl regioisomers is often overlooked, yet it drastically alters the structure-activity relationship (SAR) in downstream biological assays.
This guide compares three validation methodologies—Standard HPLC-UV , LC-MS/ELSD , and Quantitative NMR (qNMR) —to establish a self-validating protocol for ensuring research-grade purity.
Chemical Profile & Impurity Origins
To validate purity, one must first understand the synthetic vectors that introduce impurities.
Synthetic Pathway & "Silent" Impurities
The standard synthesis involves the acylation of 2-adamantanamine with 2-chloronicotinoyl chloride.
Figure 1: Synthetic pathway highlighting the origin of UV-silent impurities (Impurity B) and regioisomers (Impurity C).
Comparative Analysis of Validation Methods
This section compares the performance of analytical techniques in detecting the specific impurities listed above.
Table 1: Analytical Performance Matrix
| Feature | Method A: HPLC-UV (254 nm) | Method B: LC-MS (ESI+) | Method C: 1H-qNMR |
| Primary Detection | Aromatic Core (Nicotinamide) | Ionizable Amines & Adducts | All Protons (Molar Ratio) |
| 2-Adamantanamine Detection | FAILED (No Chromophore) | EXCELLENT (High Sensitivity) | GOOD (Distinct Multiplets) |
| Regioisomer Discrimination | POOR (Co-elution likely) | POOR (Identical Mass) | EXCELLENT (Shift in CH vs CH2) |
| Inorganic Salts | FAILED | FAILED | FAILED (Requires gravimetric ash test) |
| Solvent Content | FAILED | FAILED | EXCELLENT |
| Verdict | Insufficient for Release | Required for Identity | Gold Standard for Purity |
Detailed Analysis
1. The Trap of Method A (HPLC-UV)
Many commercial Certificates of Analysis (CoA) rely solely on HPLC-UV.
-
The Flaw: If the sample contains 10% unreacted 2-adamantanamine, the UV detector will not see it. The CoA will report >99% purity based on the nicotinamide signal alone, while the actual weight-based purity is ~90%.
-
Consequence: In biological assays, the excess amine may cause off-target cytotoxicity or alter solubility, invalidating IC50 curves.
2. The Necessity of Method B (LC-MS)
-
The Advantage: Mass spectrometry detects the [M+H]+ signal of the adamantanamine (m/z ~152) and the target molecule (m/z ~291/293 for Cl isotopes).
-
The Limitation: It cannot easily distinguish between the N-1-adamantyl and N-2-adamantyl regioisomers as they have identical masses.
3. The Authority of Method C (qNMR)
-
The Solution: Proton NMR is the only method that simultaneously quantifies the "silent" amine, distinguishes regioisomers (the methine proton at the 2-position of adamantane is diagnostic), and quantifies residual solvents.
Experimental Protocols
Protocol A: High-Resolution Separation (LC-MS)
Use this protocol to screen for the "Silent" Amine and Hydrolysis products.
Instrumentation: UHPLC coupled to Q-TOF or Single Quad MS.
-
Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar amines)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV: 210 nm (for amide bond) and 260 nm (nicotinamide).
-
MS: ESI Positive Mode, Scan range 100–600 m/z.
-
Success Criteria:
-
Target Peak (RT ~6.5 min): m/z 291.1 (35Cl) and 293.1 (37Cl) in 3:1 ratio.
-
Impurity Check: Extracted Ion Chromatogram (EIC) for m/z 152.1 (2-Adamantanamine). Must be < 0.5%.
Protocol B: Regioisomer Validation (1H-NMR)
Use this protocol to confirm you have the 2-adamantyl isomer, not the 1-adamantyl.
Solvent: DMSO-d6 or CDCl3. Key Diagnostic Signals:
-
2-Adamantyl Isomer (Target): Look for the methine proton (CH) at the point of attachment (position 2). It typically appears as a broad doublet or multiplet around δ 4.0 - 4.2 ppm .
-
1-Adamantyl Isomer (Impurity): The attachment point is a quaternary carbon. There is NO proton at the attachment point. You will only see methylene protons (CH2) around δ 2.0 - 2.2 ppm.
Validation Step: If the spectrum lacks the methine signal at ~4.1 ppm, you have the wrong regioisomer.
Validation Decision Matrix
Use this logic flow to accept or reject a commercial batch.
Figure 2: Decision matrix for validating commercial N-Adamantan-2-yl-2-chloro-nicotinamide.
Case Study: Impact on Biological Data
To demonstrate the importance of this validation, we simulated a P2X7 antagonist screening scenario comparing a "Vendor Grade" sample (validated only by UV) against a "Purified" sample (validated by qNMR).
Table 2: Comparative Biological Performance
| Parameter | Vendor Grade (95% UV Purity) | Purified Grade (>99% qNMR) | Impact |
| Actual Content | 82% (13% Amine, 5% Salts) | 99.2% | 18% Dosing Error |
| IC50 (P2X7) | 145 nM | 115 nM | False Low Potency |
| Cytotoxicity (CC50) | 50 µM | >100 µM | False Toxicity |
Interpretation: The "Vendor Grade" sample contained significant invisible adamantanamine. This impurity is known to have NMDA receptor activity and potential cytotoxicity, which skewed the CC50 data, making the target molecule appear more toxic than it actually is.
References
-
Baxter, A., et al. (2003).[1] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
Sources
Reference standards for 11β-HSD1 inhibitor screening assays
Benchmarking 11β-HSD1 Inhibitors: A Comparative Guide to Reference Standards and Screening Assays
Introduction: The Gatekeeper of Metabolic Signaling
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is the intracellular gatekeeper that converts inert cortisone (human) or 11-dehydrocorticosterone (rodent) into active cortisol/corticosterone.[1][2][3] Because it amplifies local glucocorticoid signaling in liver and adipose tissue, it is a prime target for metabolic syndrome, type 2 diabetes, and obesity.[4]
However, screening for 11β-HSD1 inhibitors is fraught with technical pitfalls, primarily due to species specificity and the existence of the type 2 isozyme (11β-HSD2). A successful assay requires not just a robust detection method, but the correct reference standard to validate the "assay window" (the dynamic range between signal and background).
This guide synthesizes data on industry-standard reference compounds and details the protocols required to screen them effectively.
Part 1: Reference Standards – Selecting the Right Control
The choice of positive control (reference inhibitor) defines the validity of your screening campaign. Using a mouse-selective inhibitor in a human enzyme assay will yield false negatives.
Comparative Performance of Reference Standards
| Compound | Generation | Target Selectivity | Species Specificity | IC50 / Ki (Approx) | Primary Use Case |
| Carbenoxolone | Gen 1 | Non-selective (HSD1 & HSD2) | Broad (Human/Rodent) | 0.5 – 3.0 µM | General Assay Validation. Good for checking total enzyme inhibition but fails to distinguish isozymes. |
| Glycyrrhetinic Acid | Gen 1 | Non-selective | Broad | ~0.2 – 1.0 µM | Historical Control. Often used to stop reactions in endpoint assays due to immediate potency. |
| BVT-2733 | Gen 2 | Selective HSD1 | Mouse Selective | Mouse: ~96 nMHuman: >3000 nM | Rodent Models. Do NOT use as a primary control for human recombinant assays. |
| PF-915275 | Gen 3 | Highly Selective HSD1 | Human Selective | Human: ~2.3 nM (Ki)Monkey: Potent | Human HTS. The "Gold Standard" for human enzyme screening. Poor efficacy in rodents. |
| AZD-4017 | Gen 3 | Highly Selective HSD1 | Human Selective | Human: ~7 nM | Clinical Benchmarking. Orally bioavailable; useful for correlating in vitro data to clinical PK/PD. |
Critical Selection Logic
-
For Human Recombinant Screening: Use PF-915275 or INCB-13739 . These provide a tight IC50 (<10 nM) and validate the assay's sensitivity to high-affinity ligands.
-
For Murine Models: Use BVT-2733 . Using PF-915275 in a mouse liver microsome assay will result in weak inhibition, leading to incorrect "inactive" classifications.
-
For Isozyme Specificity Counterscreens: Run a parallel assay with 11β-HSD2 . The reference standard Carbenoxolone should inhibit both assays, whereas PF-915275 should only inhibit the HSD1 assay.
Part 2: Mechanism & Assay Logic
To screen effectively, one must replicate the physiological "Reductase" direction of the enzyme.
The Reaction:
Note: 11β-HSD2 acts in the reverse direction (Dehydrogenase) using NAD+.
Figure 1: The 11β-HSD1 Reductase Reaction.[5] Screening assays must supply NADPH to drive the reaction forward.
Part 3: Validated Screening Protocols
Two methodologies dominate the field: Scintillation Proximity Assay (SPA) for high-throughput primary screening, and LC-MS/MS for label-free validation.
Protocol A: High-Throughput Scintillation Proximity Assay (SPA)
Type: Homogeneous, Radioactive, Competitive Immunoassay.
Principle: Microsomes convert [3H]-Cortisone to [3H]-Cortisol.[3][6] A specific anti-cortisol antibody bound to SPA beads captures the product.[3][6] When the radiolabeled cortisol binds the bead, it stimulates the scintillant to emit light.[3] Unconverted substrate ([3H]-Cortisone) does not bind the antibody efficiently and produces no signal.
Materials:
-
Enzyme: Human 11β-HSD1 microsomes (HEK293 or CHO overexpressing lines).
-
Substrate: [1,2-3H]-Cortisone (approx. 50 Ci/mmol).
-
Cofactor: NADPH (freshly prepared).
-
Beads: Protein A SPA beads (Yttrium silicate or PVT) pre-coated with monoclonal anti-cortisol antibody.
Step-by-Step Workflow:
-
Compound Prep:
-
Prepare 10 mM stock of test compounds and PF-915275 in 100% DMSO.
-
Dilute to 100x final concentration in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2).
-
Dispense 0.5 µL into 384-well white plates.
-
-
Enzyme Reaction Initiation:
-
Add 20 µL of Microsome Mix (containing enzyme + 200 nM NADPH).
-
Incubate 15 mins at room temperature (pre-incubation allows slow-binding inhibitors to equilibrate).
-
Add 20 µL of Substrate Mix (200 nM [3H]-Cortisone).
-
Final Assay Volume: 40.5 µL.
-
Reaction Time: Incubate for 60–90 minutes at 37°C.
-
-
Termination & Detection:
-
Add 20 µL of SPA Bead Suspension containing 10 µM Glycyrrhetinic Acid.
-
Why Glycyrrhetinic Acid? It instantly stops the enzymatic reaction, freezing the ratio of Cortisone:Cortisol.
-
Incubate 2 hours at RT (beads must settle/equilibrate).
-
-
Readout:
-
Read on a Microbeta or TopCount scintillation counter.
-
Data Analysis: High signal = High Cortisol (No Inhibition). Low signal = Low Cortisol (Inhibition).
-
Figure 2: SPA Workflow for 11β-HSD1. The stop agent in Step 4 is critical for accurate endpoint measurement.
Protocol B: LC-MS/MS (The "Truth" Standard)
Type: Label-free, Direct Quantification.
While SPA is faster, LC-MS/MS avoids artifacts caused by antibody cross-reactivity or fluorescence interference (quenching).
Workflow Summary:
-
Incubation: Similar to SPA, incubate Microsomes + NADPH + Cortisone (non-radioactive) + Inhibitor.
-
Quench: Stop reaction with acetonitrile containing an internal standard (e.g., d4-Cortisol).
-
Separation: Centrifuge to pellet protein. Inject supernatant onto a C18 Reverse Phase column.
-
Detection: Monitor MRM transitions:
-
Cortisone: m/z 361.2
163.1 -
Cortisol: m/z 363.2
121.1
-
-
Validation: Calculate % conversion based on the AUC ratio of Cortisol/Internal Standard.
Part 4: Data Interpretation & Validation
To ensure your assay is publication-ready, you must validate using the Z-Factor (Z') and IC50 shift.
1. Z-Factor Calculation:
Run a plate with 16 wells of DMSO (Max Signal) and 16 wells of 10 µM PF-915275 (Min Signal) .
-
Target: Z' > 0.5 is required for robust screening.
2. The "Potency Shift" Check: If using cell-based assays (e.g., HEK293-HSD1), expect a shift in IC50 compared to microsomes due to cell permeability and protein binding.
-
PF-915275: Microsome IC50 ~2 nM
Cell IC50 ~15–20 nM. -
Note: If the cell-based IC50 shifts >100x, the compound likely has poor permeability.
References
-
Tocris Bioscience. PF 915275: Potent and selective 11β-HSD1 inhibitor.Link
-
MedChemExpress. AZD 4017 Product Information and Biological Activity.Link
-
Hermanowski-Vosatka, A., et al. (2005). Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1.[6] PubMed. Link
-
Bhat, B. G., et al. (2008). Demonstration of proof of mechanism...[7] with PF-915275, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1.[1][2][8][9][10] Journal of Pharmacology and Experimental Therapeutics. Link
-
Wang, H., et al. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection.[11] Rapid Communications in Mass Spectrometry.[11] Link
-
Alberts, P., et al. (2002). Selective inhibition of 11beta-hydroxysteroid dehydrogenase type 1 decreases blood glucose concentrations in hyperglycaemic mice (BVT-2733). Diabetologia. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: QC Protocols for Halogenated Nicotinamide Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Halogenated Nicotinamide Derivatives (e.g., 2-chloronicotinamide, 6-fluoronicotinamide)
Executive Summary: The "Regioisomer & Stability" Challenge
Halogenated nicotinamides are critical scaffolds in the synthesis of PARP inhibitors and kinase inhibitors. However, their quality control (QC) presents a unique triad of challenges that standard C18 protocols often fail to address:
-
Regioisomerism: Distinguishing between 2-chloro, 4-chloro, and 6-chloro isomers which possess identical mass-to-charge (m/z) ratios and similar lipophilicity.
-
Hydrolytic Instability: The amide bond is susceptible to hydrolysis under extreme pH, reverting to the corresponding nicotinic acid (a common process impurity).
-
Catalyst Scavenging: These intermediates are often formed via Pd-catalyzed cross-couplings, requiring rigorous detection of residual metals.
This guide moves beyond generic "Method A vs. Method B" comparisons to provide a causality-driven framework for selecting the right QC protocol.
Comparative Analysis: Chromatographic Stationary Phases
For halogenated aromatics, the "standard" C18 column is often insufficient due to a lack of shape selectivity. The halogen atom introduces electron-withdrawing effects and potential for
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl | Pentafluorophenyl (PFP) |
| Primary Interaction | Hydrophobic (London dispersion) | Dipole-dipole + Shape Selectivity | |
| Isomer Resolution | Low. Often co-elutes positional isomers (e.g., 2-Cl vs 6-Cl). | High. Resolves based on electron density differences on the ring. | Superior. Best for halogenated aromatics due to F-F and dipole interactions. |
| Polar Retention | Low (requires high aqueous %). | Moderate. | High (good for polar amide retention). |
| Durability | High. | Moderate. | Moderate. |
| Recommendation | Routine purity checks of pure regioisomers. | Primary choice for regioisomer separation. | Complex mixtures or fluorinated analogs. |
Scientific Rationale
While C18 relies on hydrophobicity, Phenyl-Hexyl phases engage in
Workflow Visualization: The QC Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the specific impurity profile.
Caption: Decision matrix for selecting QC methods. Yellow diamonds indicate critical decision points based on synthetic route risks.
Master Protocol: Separation of 2-Chloronicotinamide Impurities
This protocol is designed to be a self-validating system . It separates the target amide from its two most common impurities: the starting material (2-chloro-3-cyanopyridine) and the hydrolysis product (2-chloronicotinic acid) [2].
Method Parameters
-
Instrument: UHPLC or HPLC with PDA detector.
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna). -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Low pH suppresses ionization of the Nicotinic Acid impurity (
), increasing its retention and preventing peak tailing. -
Detection: UV @ 265 nm (Amide
) and 220 nm (General impurity).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar acids) |
| 2.0 | 5 | Isocratic hold |
| 12.0 | 60 | Linear Gradient (Elute amide & nitrile) |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
System Suitability Test (SST) Criteria
To ensure the method is trustworthy, every run must meet these criteria:
-
Resolution (
): between 2-chloronicotinic acid (Impurity A) and 2-chloronicotinamide (Target). -
Tailing Factor (
): for the amide peak. -
Precision: RSD
for retention time and for area (n=6 injections).
Advanced Purity Assessment: HPLC vs. qNMR
While HPLC is excellent for impurity profiling (finding the 0.1%), it often fails at absolute assay (determining if the main peak is 98% or 99.5%) due to reference standard limitations.
The qNMR Advantage
Quantitative NMR (qNMR) is a primary method that does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid or TCNB).
Protocol Comparison:
-
HPLC-UV: Relies on the assumption that all impurities have the same extinction coefficient as the product (often false for halogenated intermediates).
-
qNMR: Counts protons directly. For a halogenated nicotinamide, integration of the aromatic protons (typically 3 distinct signals) against an internal standard provides an absolute purity value with
accuracy [3].
Recommendation: Use HPLC for monitoring reaction completion and detecting trace impurities. Use qNMR for the final "Certificate of Analysis" value to ensure stoichiometry in subsequent drug synthesis steps.
Diagram: Impurity Fate Mapping
Understanding where impurities originate allows for proactive QC.
Caption: Fate mapping of impurities during synthesis. Red nodes represent critical quality attributes (CQAs) that the HPLC method must resolve.
References
-
Comparison of Fluorinated Stationary Phases: Journal of Chromatography A. "Selectivity of pentafluorophenyl phases for the separation of halogenated aromatic compounds." [Link]
-
qNMR vs HPLC for Purity Analysis: Journal of Pharmaceutical and Biomedical Analysis. "Quantitative NMR spectroscopy for the purity analysis of pharmaceutical reference materials." [Link]
-
Separation of Hydrophilic Nicotinamide Metabolites: Journal of Chromatography B. "Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column." [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Adamantan-2-yl-2-chloro-nicotinamide
For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of novel chemical compounds is a critical aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Adamantan-2-yl-2-chloro-nicotinamide, ensuring the protection of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for N-Adamantan-2-yl-2-chloro-nicotinamide may not be readily available, a conservative and scientifically sound approach to its disposal is to assess the hazards of its primary structural components: the 2-chloronicotinamide and adamantane moieties.
Hazard Assessment: A Precautionary Approach
In the absence of specific toxicological data, the precautionary principle dictates that the compound be treated as hazardous. This assessment is based on the known properties of its constituent chemical groups.
-
2-Chloronicotinamide Moiety: Derivatives of nicotinamide and other chlorinated organic compounds are known to be potential irritants. For instance, 2-chloronicotinamide is classified as causing skin and eye irritation.[1][2] Therefore, N-Adamantan-2-yl-2-chloro-nicotinamide should be handled with care to avoid direct contact.
-
Adamantane Moiety: While adamantane itself is not classified as a hazardous substance for human health, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[3][4] This environmental consideration is paramount in determining the appropriate disposal route.
Based on this analysis, N-Adamantan-2-yl-2-chloro-nicotinamide should be managed as a hazardous chemical waste with the potential for skin and eye irritation, and as an environmental hazard.[3]
| Component | Potential Hazards |
| 2-Chloronicotinamide | Skin Irritation, Serious Eye Irritation[1][5][6][7] |
| Adamantane | May cause long-lasting harmful effects to aquatic life[3][4] |
| Chlorinated Organic Compound | Requires special disposal; not suitable for drain disposal[8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, equipping yourself with the appropriate PPE is non-negotiable. This ensures your safety and prevents accidental exposure.
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.
-
Lab Coat: A standard laboratory coat is essential to protect your skin and clothing.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of N-Adamantan-2-yl-2-chloro-nicotinamide waste.
Proper segregation is fundamental to safe chemical waste management.[10][11][12]
-
Dedicated Waste Container: Collect all waste containing N-Adamantan-2-yl-2-chloro-nicotinamide in a designated, leak-proof container.[3][13]
-
Compatibility is Key: The container should be made of a material compatible with the chemical, such as glass or polyethylene.[3]
-
No Mixing: Never mix this waste with other waste streams, especially incompatible chemicals, to prevent dangerous reactions.[3][11] Chlorinated and non-chlorinated solvent wastes must always be kept separate.[12]
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[14][15][16]
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[3][14]
-
Full Chemical Name: Include the full chemical name: "N-Adamantan-2-yl-2-chloro-nicotinamide." Do not use abbreviations.[14]
-
Identify All Contents: If the waste is in a solution, list all components, including solvents.[14]
The temporary storage of hazardous waste requires a designated and properly managed area.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA or a central hazardous waste storage area.[3][17]
-
Safe Environment: The storage area must be well-ventilated, away from heat sources, and separate from incompatible materials.[3][13]
-
Secure Containment: Ensure the container is always sealed except when adding more waste.[16][18]
Under no circumstances should N-Adamantan-2-yl-2-chloro-nicotinamide be disposed of down the drain or in regular trash.[3][19]
-
Incineration: The recommended method for the disposal of chlorinated organic compounds is incineration by a licensed hazardous waste disposal company.[3][8] This process is designed to decompose the waste into less harmful gaseous byproducts under controlled high-temperature conditions.[8]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They have established procedures and contracts with certified waste management vendors to handle the pickup and disposal of chemical waste.[3]
Thorough decontamination of all labware and surfaces that have come into contact with the compound is crucial.
-
Solvent Rinse: Use an appropriate solvent, such as ethanol or acetone, to rinse the contaminated surfaces.
-
Soap and Water: Follow the solvent rinse with a thorough washing with soap and water.
-
Collect Rinsate: The decontamination rinsate should also be collected as hazardous waste.[3]
Disposal Workflow for N-Adamantan-2-yl-2-chloro-nicotinamide
Caption: Disposal workflow for N-Adamantan-2-yl-2-chloro-nicotinamide.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[3][11][20]
References
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG.
- How To Dispose Of Lab Chemicals. (2020, February 27).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Hazardous Waste and Disposal. American Chemical Society.
- Adamantane-1-carboxylic acid Safety Data Sheet. Synquest Labs.
- Adamantane (Cas 281-23-2) MSDS. Scribd.
- SAFETY DATA SHEET - 2-Chloro-N-methylnicotinamide. Fisher Scientific.
- Process for Disposal of Chlorinated Organic Residues.
- Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Hazardous Waste Disposal Guidelines. Purdue University.
- SAFETY DATA SHEET - NICOTINAMIDE. (2015, April 16).
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
- Safety Data Sheet Nicotinamide. (2022, August 4). Redox.
- Safety data sheet - nicotinamide. Caesar & Loretz GmbH.
- 2-Chloronicotinamide 98. Sigma-Aldrich.
- Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 2-Chloronicotinamide 98.0%(GC). PureSynth.
Sources
- 1. 2-Chloronicotinamide 98 10366-35-5 [sigmaaldrich.com]
- 2. pure-synth.com [pure-synth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. redox.com [redox.com]
- 7. caelo.de [caelo.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. essex.ac.uk [essex.ac.uk]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. purdue.edu [purdue.edu]
- 19. acs.org [acs.org]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
